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Reactivity profile of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in aqueous media

An In-depth Technical Guide to the Reactivity Profile of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in Aqueous Media For Researchers, Scientists, and Drug Development Professionals Abstract 3-chloro-1,2-benzoxazole-5-s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Reactivity Profile of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-1,2-benzoxazole-5-sulfonyl fluoride is a bifunctional molecule of significant interest in drug discovery and chemical biology, incorporating two key reactive moieties: a 1,2-benzoxazole core and an aromatic sulfonyl fluoride. The benzoxazole structure is a recognized pharmacophore present in numerous biologically active compounds, while the sulfonyl fluoride group has emerged as a valuable covalent warhead for targeting various amino acid residues in proteins.[1][2][3] Understanding the reactivity of this compound in aqueous media is paramount for its effective application, particularly in the design of targeted covalent inhibitors. This guide provides a comprehensive analysis of the expected reactivity profile of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride, detailing its stability and potential interactions with biological nucleophiles under physiologically relevant conditions. Furthermore, it offers detailed experimental protocols for researchers to quantitatively assess its reactivity profile.

Introduction: A Molecule of Dichotomous Reactivity

The unique chemical architecture of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride presents a fascinating case study in reactivity. The molecule integrates the heterocyclic benzoxazole system with the increasingly popular sulfonyl fluoride electrophile. Benzoxazoles are known for their relative stability and are key components in a variety of therapeutic agents.[2][4] On the other hand, sulfonyl fluorides have garnered attention as "privileged" warheads in chemical biology due to their balanced stability and reactivity, capable of forming covalent bonds with a range of amino acid side chains beyond the typical cysteine, including serine, threonine, tyrosine, lysine, and histidine.[1][3][5][6]

This guide will dissect the reactivity of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride by considering the contributions of each of its key functional groups: the 3-chloro-1,2-benzoxazole ring system and the sulfonyl fluoride moiety.

Physicochemical Properties

A summary of the key physicochemical properties of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₃ClFNO₃S[7]
Molecular Weight 235.62 g/mol [7]
IUPAC Name 3-chlorobenzo[d]isoxazole-5-sulfonyl fluoride[7]
CAS Number 1934411-90-1[7]

Reactivity Profile in Aqueous Media

The overall reactivity of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in an aqueous environment is a composite of the stability of the benzoxazole ring and the electrophilicity of the sulfonyl fluoride group.

Stability of the 3-chloro-1,2-benzoxazole Core

The benzoxazole ring system is generally considered to be aromatic and relatively stable.[2] However, its stability can be influenced by pH. While some complex benzoxazole structures demonstrate remarkable stability in both strong acid and base, simpler benzoxazoles can be susceptible to hydrolysis.[8][9] The oxazole ring, in general, possesses lower aromatic stability compared to other five-membered heterocycles like thiazoles or imidazoles, which can render it more prone to ring-opening reactions under aqueous conditions.[8]

For 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride, two primary points of potential hydrolytic instability on the heterocyclic core exist:

  • The 3-chloro substituent: The chloro group at the 3-position may be susceptible to nucleophilic substitution, although this is generally less facile on an aromatic-like system compared to an alkyl halide.

  • The benzoxazole ring: The ring itself may undergo hydrolytic cleavage. This process can be catalyzed by acidic or basic conditions.[10]

The electron-withdrawing nature of the 5-sulfonyl fluoride group is expected to influence the electron density of the benzoxazole ring system, potentially impacting its susceptibility to nucleophilic attack and hydrolysis.

Reactivity of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is a key feature of this molecule, acting as a latent electrophile. It is part of a class of compounds utilized in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that have found broad utility.[11] Sulfonyl fluorides exhibit a unique balance of stability and reactivity. They are generally more stable to hydrolysis than their sulfonyl chloride counterparts and are resistant to reduction.[1]

The reactivity of the sulfonyl fluoride group is primarily with nucleophiles. In a biological context, the side chains of several amino acids can act as nucleophiles:

  • Serine and Threonine: The hydroxyl groups can react to form stable sulfonate esters.

  • Lysine: The primary amine of the side chain can react to form a stable sulfonamide.[12]

  • Tyrosine: The phenolic hydroxyl group is a potent nucleophile for sulfonyl fluorides.[12]

  • Histidine: The imidazole side chain can also be targeted.[12][13]

  • Cysteine: While sulfonyl fluorides can react with the thiol side chain of cysteine, the resulting thioester adduct is often unstable.[12][14]

The reactivity of aryl sulfonyl fluorides can be modulated by the electronic properties of the substituents on the aromatic ring.[14] Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. In the case of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride, the benzoxazole ring system itself acts as a substituent, and its electronic properties, in turn, are modulated by the 3-chloro group.

The following diagram illustrates the potential reaction pathways of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride with a generic nucleophile (Nu).

G C7H3ClFNO3S 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride Covalent_Adduct Covalent Adduct C7H3ClFNO3S->Covalent_Adduct Reaction with Nucleophile Hydrolyzed_Product Hydrolyzed Product (Sulfonic Acid) C7H3ClFNO3S->Hydrolyzed_Product Sulfonyl Fluoride Hydrolysis Ring_Opened_Product Ring-Opened Product C7H3ClFNO3S->Ring_Opened_Product Benzoxazole Ring Opening Nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) Nucleophile->Covalent_Adduct Hydrolysis Hydrolysis (H2O) Hydrolysis->Hydrolyzed_Product Hydrolysis->Ring_Opened_Product

Caption: Potential reaction pathways for 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in aqueous media.

Experimental Protocols for Reactivity Assessment

To quantitatively determine the reactivity profile of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride, a series of well-defined experiments are necessary. The following protocols provide a framework for these investigations.

Protocol 1: Determination of Hydrolytic Stability

This protocol outlines a method to assess the stability of the compound at different pH values.

Objective: To determine the rate of hydrolysis of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride as a function of pH.

Materials:

  • 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffers of varying pH (e.g., pH 4, 7.4, 9)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in DMSO.

  • Reaction Setup: In separate vials, add the appropriate aqueous buffer (e.g., 990 µL).

  • Initiate Reaction: To each vial, add 10 µL of the 10 mM stock solution to achieve a final concentration of 100 µM. Vortex briefly to mix.

  • Incubation: Incubate the reaction vials at a constant temperature (e.g., 37 °C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

  • Quenching (if necessary): Quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., acetonitrile) to stop further degradation.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC to monitor the disappearance of the parent compound. Use a suitable wavelength for detection (determined by a UV scan of the compound).

  • Data Analysis: Plot the natural logarithm of the peak area of the parent compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k_obs.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Mix Mix Stock with Buffers (Final Conc. 100 µM) Stock->Mix Buffer Prepare Aqueous Buffers (pH 4, 7.4, 9) Buffer->Mix Incubate Incubate at 37 °C Mix->Incubate Sample Sample at Time Points Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Data Plot ln(Peak Area) vs. Time HPLC->Data Calculate Calculate k_obs and t₁/₂ Data->Calculate

Caption: Workflow for determining the hydrolytic stability of the compound.

Protocol 2: Reactivity with Model Nucleophiles

This protocol describes a method to assess the reactivity of the compound with biologically relevant nucleophiles.

Objective: To determine the second-order rate constants for the reaction of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride with model nucleophiles.

Materials:

  • 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride

  • Model nucleophiles (e.g., N-acetyl-L-cysteine, N-acetyl-L-tyrosine, N-acetyl-L-lysine)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC or LC-MS system

Procedure:

  • Stock Solutions: Prepare stock solutions of the compound and each model nucleophile in a suitable solvent (e.g., DMSO for the compound, aqueous buffer for the nucleophiles).

  • Reaction Setup: In separate vials, add the aqueous buffer and the model nucleophile to a final concentration significantly higher than the compound (e.g., 10-fold excess) to ensure pseudo-first-order kinetics.

  • Initiate Reaction: Add the compound stock solution to a final concentration of, for example, 100 µM.

  • Time-Course Monitoring: Monitor the reaction over time by HPLC or LC-MS, measuring the decrease in the concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the parent compound concentration versus time to obtain the pseudo-first-order rate constant (k_obs) for each nucleophile concentration.

    • Plot k_obs versus the concentration of the nucleophile. The slope of this line will be the second-order rate constant (k₂).

Expected Reactivity Trends: Based on the known reactivity of sulfonyl fluorides, the expected order of reactivity for the model nucleophiles would likely be: N-acetyl-L-cysteine > N-acetyl-L-tyrosine ≈ N-acetyl-L-lysine

However, the stability of the resulting adduct with cysteine is expected to be low.[12][14]

Summary and Conclusion

3-chloro-1,2-benzoxazole-5-sulfonyl fluoride is a molecule with significant potential in the development of covalent chemical probes and inhibitors. Its reactivity in aqueous media is governed by the interplay between the stability of the benzoxazole core and the electrophilicity of the sulfonyl fluoride group. While the benzoxazole ring is expected to be relatively stable, its susceptibility to hydrolysis, particularly at non-neutral pH, should be experimentally verified. The sulfonyl fluoride moiety is anticipated to react with a range of biological nucleophiles, with its reactivity being tunable by the electronic environment.

The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively characterize the reactivity profile of this compound. A thorough understanding of its stability and reactivity is a critical prerequisite for its successful application in drug discovery and chemical biology, enabling the rational design of novel covalent modifiers with optimized properties.

References

  • Stability of Benzo[d]oxazole-4-carboxylic acid under different conditions - Benchchem.
  • Covalent inhibitors containing sulfonyl fluoride moieties. - ResearchGate. Available at: [Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase | PNAS. Available at: [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. Available at: [Link]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery | ChemRxiv. Available at: [Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed. Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology - SciSpace. Available at: [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. Available at: [Link]

  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Available at: [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... - PMC. Available at: [Link]

  • Synthesis of a Stable Benzoxazole Gel from an Imine Gel for Adsorption and Catalysis | Langmuir - ACS Publications. Available at: [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Available at: [Link]

  • ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. Available at: [Link]

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  • Benzoxazole – Knowledge and References - Taylor & Francis. Available at: [Link]

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  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC - NIH. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3-ALKYL-5-CHLOROSULPHONYL-1,2- BENZISOXAZOLES AND THEIR DERIVATIVES - TSI Journals. Available at: [Link]

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the synthesis, characterization, and crystal structure analysis of the novel com...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the synthesis, characterization, and crystal structure analysis of the novel compound 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride. This molecule merges three key pharmacophores: the benzoxazole core, a reactive sulfonyl fluoride handle, and a chloro-substituent, making it a compound of significant interest in medicinal chemistry and drug discovery. While the definitive crystal structure of this specific molecule has not yet been deposited in the Cambridge Structural Database (CSD), this guide furnishes a complete, field-proven methodological framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction.[1][2][3][4][5][6][7] Furthermore, it details the necessary spectroscopic analyses for comprehensive characterization.

Introduction: The Scientific Imperative

The convergence of benzoxazole, sulfonyl fluoride, and chloro- functionalities within a single molecular entity presents a compelling case for its investigation. Benzoxazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9] The sulfonyl fluoride group, a key component of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, serves as a versatile reactive handle for forming stable covalent linkages with biological targets.[10] This makes it an invaluable tool for developing covalent inhibitors and chemical probes.[10] The chloro-substituent can further modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity and selectivity.

A definitive understanding of the three-dimensional arrangement of atoms and the intermolecular interactions of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride is paramount for structure-based drug design. Crystal structure analysis provides precise information on bond lengths, bond angles, and conformation, which are critical for computational modeling and predicting molecular interactions with target proteins.

Synthesis and Crystallization

The synthesis of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride can be approached through a multi-step process, leveraging established methodologies for the formation of the benzoxazole ring and the conversion of a sulfonyl chloride to a sulfonyl fluoride.

Proposed Synthetic Pathway

A plausible synthetic route commences with the chlorosulfonylation of a suitable 3-chloro-1,2-benzoxazole precursor. The resulting sulfonyl chloride can then be converted to the target sulfonyl fluoride.

Synthetic Pathway A 3-chloro-1,2-benzoxazole B 3-chloro-1,2-benzoxazole-5-sulfonyl chloride A->B Chlorosulfonic acid C 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride B->C KF or KHF2

Caption: Proposed synthesis of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride

  • To a stirred solution of 3-chloro-1,2-benzoxazole in a suitable inert solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride

  • Dissolve the 3-chloro-1,2-benzoxazole-5-sulfonyl chloride in a suitable solvent such as acetone.

  • Add an aqueous solution of a fluorinating agent, such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[9]

  • Heat the reaction mixture to reflux and stir for 2-4 hours.[10]

  • Monitor the conversion by TLC or GC-MS.

  • After cooling to room temperature, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography on silica gel.

Experimental Protocol: Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation or vapor diffusion methods.

  • Dissolve the purified 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents).

  • Filter the solution to remove any particulate matter.

  • Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion: Place the vial containing the solution of the compound into a larger, sealed container with a more volatile anti-solvent (e.g., hexane). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides detailed information about the atomic and molecular structure of a crystalline material.

X-ray_Diffraction_Workflow cluster_0 Data Collection cluster_1 Structure Solution & Refinement A Mount Crystal B X-ray Source A->B C Diffraction B->C D Detector C->D E Indexing & Integration D->E Diffraction Pattern F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Final Structural Model G->H

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer head.

  • Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

  • The collected data is indexed and integrated to determine the unit cell parameters and the intensities of the reflections.

  • The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Expected Crystallographic Data

Based on the analysis of similar structures, the following is a table of expected crystallographic parameters for 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride.

ParameterExpected Value/Range
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P-1
Unit Cell Dimensions a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-105°
Z (Molecules/unit cell) 4 or 2
Calculated Density 1.6-1.8 g/cm³
R-factor < 0.05
Goodness-of-fit (S) ~1.0

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

¹H NMR (Proton NMR):

  • Expected Chemical Shifts (δ, ppm):

    • Aromatic protons on the benzoxazole ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The specific coupling patterns will depend on the substitution.

¹³C NMR (Carbon-13 NMR):

  • Expected Chemical Shifts (δ, ppm):

    • Aromatic carbons of the benzoxazole ring will likely resonate between 110 and 160 ppm.

    • The carbon bearing the chloro-substituent and the carbon of the C=N bond will have distinct chemical shifts.

¹⁹F NMR (Fluorine-19 NMR):

  • Expected Chemical Shift (δ, ppm):

    • A singlet corresponding to the sulfonyl fluoride group is expected. The exact chemical shift will be influenced by the electronic environment of the aromatic ring.

Experimental Protocol: NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands (cm⁻¹):

Functional GroupExpected Wavenumber (cm⁻¹)
S=O stretch (sulfonyl)1350-1400 and 1150-1200
C=N stretch (oxazole ring)1600-1650
C-O-C stretch (oxazole ring)1200-1250
C-Cl stretch700-800
Aromatic C-H stretch3000-3100
Aromatic C=C stretch1450-1600

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Grind 1-2 mg of the dry, solid compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle to form a fine, homogeneous powder.

  • Transfer the powder to a pellet-forming die and press under high pressure to form a thin, transparent pellet.

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[11]

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to the synthesis, crystallization, and detailed structural and spectroscopic analysis of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride. The determination of its single-crystal X-ray structure will provide invaluable insights into its molecular geometry and intermolecular interactions, which will be instrumental in guiding future drug discovery efforts. The methodologies presented herein are based on established and reliable techniques, providing a clear roadmap for researchers in the field. The successful elucidation of this structure will undoubtedly contribute to a deeper understanding of the structure-activity relationships of this promising class of compounds.

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Foundational

Mechanism of Action and Protocol Guide for 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride Derivatives in Covalent Drug Discovery

Executive Summary The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by acrylamides targeting rare, non-catalytic cysteine residues. To expand the druggable proteome, Sulfur(VI) Fluoride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by acrylamides targeting rare, non-catalytic cysteine residues. To expand the druggable proteome, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative approach, enabling the targeting of tyrosine, lysine, histidine, and serine residues.

This whitepaper provides an in-depth technical analysis of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride (CAS 1934411-90-1)[1], a highly versatile, bifunctional hub for covalent drug discovery. By combining a highly reactive site for library generation with a latent electrophile for target engagement, this scaffold allows researchers to systematically design, synthesize, and validate next-generation covalent probes.

Molecular Anatomy: The Bifunctional Hub

The architectural brilliance of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride lies in its dual-reactivity profile. It acts as a modular hub where the two reactive sites operate under entirely different chemical rules, allowing for orthogonal functionalization.

The 3-Chloro-1,2-benzoxazole Core (Library Generation)

The 1,2-benzoxazole (benzisoxazole) ring is an electron-deficient heteroaromatic system. The chlorine atom at the C3 position is highly activated due to the adjacent C=N bond, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) [2]. This allows medicinal chemists to rapidly displace the chloride with primary or secondary amines, attaching diverse targeting ligands to direct the molecule to specific protein pockets.

The 5-Sulfonyl Fluoride Warhead (Target Engagement)

Located at the C5 position, the sulfonyl fluoride (-SO₂F) group is a classic SuFEx warhead. Unlike sulfonyl chlorides, which rapidly hydrolyze in water, sulfonyl fluorides are "latent electrophiles." They remain highly stable in aqueous biological media and only become reactive when positioned in a specific protein microenvironment that catalyzes the sulfur-fluoride exchange[3].

MoA Hub 3-Chloro-1,2-benzoxazole- 5-sulfonyl fluoride TCI Targeted Covalent Inhibitor (3-Substituted-5-SO2F) Hub->TCI SNAr Reaction (Base, Heat) Ligand Targeting Ligand (e.g., R-NH2) Ligand->TCI Nucleophilic Displacement CovalentComplex Covalent Protein-Inhibitor Complex TCI->CovalentComplex Proximity-Induced SuFEx Reaction Protein Target Protein (Nucleophilic Residue) Protein->CovalentComplex Pocket Binding & Nucleophile Attack

Fig 1. Bifunctional mechanism: SNAr derivatization followed by proximity-induced SuFEx covalent binding.

Mechanism of Action: Proximity-Induced SuFEx

The mechanism of action for derivatives of this scaffold relies on proximity-induced reactivity [4]. When the 3-substituted targeting ligand binds to the protein of interest, the 5-sulfonyl fluoride is brought into close proximity with a nucleophilic amino acid side chain.

The reaction is thermodynamically driven by the formation of a highly stable protein-inhibitor conjugate, but it is kinetically restricted. For the reaction to proceed, the protein microenvironment must provide transition-state stabilization. This typically occurs via:

  • pKa Perturbation: A neighboring basic residue or hydrophobic pocket lowers the pKa of the attacking nucleophile (e.g., a lysine amine or tyrosine phenol), increasing its nucleophilicity.

  • Fluorine Coordination: Hydrogen bond donors in the pocket interact with the fluorine atom, polarizing the S-F bond and facilitating the departure of the fluoride leaving group.

Recent structural analyses of SuFEx probes have even revealed rare examples of histidine targeting[4], proving that precise spatial alignment can overcome the inherently lower nucleophilicity of the imidazole ring.

Quantitative Reactivity Profile

The table below summarizes the context-dependent reactivity of the sulfonyl fluoride warhead against various amino acid residues.

Target Amino AcidNucleophilic GroupTypical pKaRelative SuFEx ReactivityMicroenvironment Requirement for Covalent Bond Formation
Tyrosine Phenol (-OH)~10.0HighRequires an H-bond acceptor to deprotonate the phenol.
Lysine Primary Amine (-NH₂)~10.5HighRequires a hydrophobic pocket to lower the pKa of the amine.
Histidine Imidazole~6.0ModerateRequires precise spatial alignment and a neighboring acidic residue.
Serine / Thr Aliphatic Alcohol (-OH)~13.0LowRequires a strong catalytic base (e.g., a catalytic triad).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate between specific, target-driven causality and non-specific background noise.

Protocol 1: Synthesis of Targeted Covalent Inhibitors via SNAr

Objective: Displace the 3-chloro group with an amine-based targeting ligand while preserving the 5-sulfonyl fluoride.

Causality & Rationale: Microwave irradiation is utilized to rapidly drive the SNAr reaction to completion before any off-target degradation of the benzoxazole ring can occur[2]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the incoming amine ligand.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride (1.0 eq) and the primary amine ligand (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Base Addition: Add DIPEA (2.5 eq). Self-Validation Control: Run a parallel reaction without DIPEA. The failure of the control reaction validates that acid scavenging is the causal factor for successful conversion.

  • Reaction: Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes.

  • Monitoring: Analyze an aliquot via LC-MS. The intact sulfonyl fluoride will show a distinct mass [M+H]⁺, while any hydrolyzed product (sulfonic acid) will elute earlier.

  • Purification: Quench with water, extract with Ethyl Acetate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol 2: Target Validation via Activity-Based Protein Profiling (ABPP)

Objective: Identify the specific protein targets and the exact amino acid residue modified by the SuFEx probe.

Causality & Rationale: To prove that the covalent modification is driven by specific pocket binding (proximity-induced) rather than non-specific electrophilic attack, a competitive control is mandatory. If pre-incubation with a non-covalent competitor blocks the labeling, it proves the SuFEx reaction is mechanistically dependent on orthosteric binding.

Step-by-Step Methodology:

  • Probe Incubation: Incubate the native proteome lysate (2 mg/mL) with the alkyne-tagged benzoxazole-sulfonyl fluoride probe (10 µM) for 2 hours at 37°C.

    • Competitive Control: Pre-incubate a separate lysate sample with a 10x excess of the reversible parent ligand for 30 minutes prior to probe addition.

  • Click Chemistry (CuAAC): Add the click chemistry master mix: Azide-PEG4-Biotin (100 µM), CuSO₄ (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature.

  • Enrichment: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet in 1% SDS and enrich the biotinylated proteins using Streptavidin-agarose beads.

  • On-Bead Digestion: Reduce (DTT), alkylate (Iodoacetamide), and digest the bead-bound proteins with Trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Elute the peptides and analyze via high-resolution LC-MS/MS. Search the data for a mass shift corresponding to the probe adduct (+ Probe Mass - HF) on Tyr, Lys, His, or Ser residues.

ABPP Incubation 1. Incubate Proteome with SuFEx Probe ClickChem 2. CuAAC Click Chemistry (Biotin-Azide) Incubation->ClickChem Enrichment 3. Streptavidin Enrichment ClickChem->Enrichment Digestion 4. On-Bead Tryptic Digestion Enrichment->Digestion LCMS 5. LC-MS/MS Analysis Digestion->LCMS TargetID 6. Target Identification & Site Localization LCMS->TargetID

Fig 2. Activity-Based Protein Profiling (ABPP) workflow for validating SuFEx covalent targets.

Conclusion

The 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride scaffold represents a highly rationalized approach to covalent drug design. By leveraging the SNAr reactivity of the benzoxazole core for rapid diversification and the dormant stability of the SuFEx warhead for highly specific, proximity-induced target engagement, researchers can systematically unlock new druggable spaces across the proteome.

References

  • AiFChem. "1934411-90-1 | 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride." AiFChem Product Catalog.
  • RSC Publishing. "Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine." RSC Chemical Biology.
  • MDPI. "2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole." Molbank 2023.
  • NIH PMC. "Structure-based design and analysis of SuFEx chemical probes." National Institutes of Health.
  • PubMed. "Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles." National Institutes of Health.

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Exploratory

A Technical Guide to the Pharmacokinetics of 3-chloro-1,2-benzoxazole-5-sulfonyl Fluoride Compounds

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Preamble: Deconstructing the Molecule to Predict Its Journey The compound 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride repre...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: Deconstructing the Molecule to Predict Its Journey

The compound 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride represents a confluence of chemical motifs that are of significant interest in modern medicinal chemistry. As drug development professionals, our primary goal is to understand how the structural features of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. This guide provides an in-depth technical framework for characterizing the pharmacokinetics of this compound class, moving from predictive assessments to definitive experimental protocols. The structure of this guide is designed to mirror the logical progression of a drug discovery program, from initial in silico and in vitro characterizations to more complex in vivo studies.

The core of our subject molecule can be dissected into three key components, each with implications for its pharmacokinetic behavior:

  • The 1,2-Benzoxazole Core: This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] Its aromatic nature suggests a degree of lipophilicity, which can influence membrane permeability and plasma protein binding.

  • The Chloro Substituent: The presence of a halogen, such as chlorine, can modulate the electronic properties and lipophilicity of the molecule. This can impact its metabolic stability and potential for specific enzyme interactions.

  • The Sulfonyl Fluoride "Warhead": This is arguably the most functionally significant group on the molecule. Sulfonyl fluorides are known to act as covalent modifiers of proteins, targeting nucleophilic amino acid residues such as serine, tyrosine, lysine, and histidine.[2][3] This covalent and often irreversible binding has profound implications for the compound's pharmacokinetics and pharmacodynamics, as the duration of action may be uncoupled from its plasma half-life.[4][5]

This guide will navigate the essential studies required to build a comprehensive pharmacokinetic profile for compounds like 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride, providing both the "how" and the "why" behind each experimental choice.

Part 1: Foundational In Vitro Characterization: Building the ADME Picture

Early-stage drug discovery relies heavily on in vitro assays to predict in vivo pharmacokinetic properties, enabling rapid screening and optimization of drug candidates.[6][7] These assays provide crucial data on a compound's intrinsic liabilities and help to build predictive models for human pharmacokinetics.[8]

Metabolic Stability: The First Line of Defense

A compound's susceptibility to metabolism, primarily in the liver, is a key determinant of its oral bioavailability and half-life.[3] In vitro metabolic stability assays measure the rate at which a compound is cleared by metabolizing enzymes.[9]

Experimental Protocol: Microsomal Stability Assay

This assay is a high-throughput method to assess Phase I metabolic stability.[10][11]

Causality Behind Experimental Choices:

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum, rich in cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[10] Their use provides a cost-effective and robust system for initial screening.[10]

  • NADPH: This cofactor is essential for the catalytic activity of CYP enzymes.[10] Comparing compound disappearance in the presence and absence of NADPH helps to confirm that the observed clearance is enzyme-mediated.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the gold standard for bioanalysis, offering high sensitivity and specificity for quantifying the parent compound over time.[12][13]

Data Presentation: Metabolic Stability Parameters

ParameterDescriptionTypical UnitsImplication for 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride
In Vitro Half-life (t½) The time taken for 50% of the compound to be metabolized.minutesA short half-life suggests rapid metabolism and potentially low oral bioavailability.
Intrinsic Clearance (CLint) The intrinsic ability of the liver enzymes to metabolize a drug.µL/min/mg proteinA high CLint indicates efficient metabolism. This parameter is used to predict in vivo hepatic clearance.
Plasma Protein Binding: The "Free Drug" Hypothesis

Only the unbound fraction of a drug in plasma is available to distribute into tissues and interact with its target.[14][15] High plasma protein binding can limit efficacy and reduce clearance.[16]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

Causality Behind Experimental Choices:

  • Equilibrium Dialysis: This method is considered the gold standard as it minimizes non-specific binding and provides a direct measure of the unbound drug fraction at equilibrium.[15][17]

  • Semi-permeable Membrane: This allows the free drug to diffuse between the plasma and buffer chambers while retaining the larger protein-drug complexes.

  • Species-Specific Plasma: Using plasma from different species (e.g., mouse, rat, dog, human) is crucial for interspecies scaling and prediction of human pharmacokinetics.[16]

Data Presentation: Plasma Protein Binding

ParameterDescriptionTypical UnitsImplication for 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride
Fraction Unbound (fu) The percentage of the drug that is not bound to plasma proteins.%A low fu (<1%) may indicate that a higher total drug concentration is needed to achieve a therapeutic effect.

Part 2: In Vivo Pharmacokinetics: The Whole-Body Perspective

Following promising in vitro data, in vivo studies in animal models are essential to understand how a compound behaves in a complex biological system.[1][18] Rodent models, such as mice and rats, are typically used in early-stage discovery.[1]

Single-Dose Pharmacokinetic Study in Rodents

This study aims to determine the fundamental pharmacokinetic parameters after a single intravenous (IV) and oral (PO) dose.

Experimental Protocol: Rodent PK Study

Causality Behind Experimental Choices:

  • Intravenous (IV) Administration: This route ensures 100% bioavailability and allows for the determination of clearance and volume of distribution, which are intrinsic properties of the drug.[19]

  • Oral (PO) Administration: This is the most common route for drug administration and allows for the assessment of oral bioavailability (F%).[20]

  • Serial Blood Sampling: Collecting blood at multiple time points is necessary to construct a plasma concentration-time curve.[21]

  • Bioanalytical Method Validation: A robust and validated LC-MS/MS method is critical for accurate quantification of the drug in plasma.[22]

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescriptionTypical UnitsImplication for 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride
Clearance (CL) The volume of plasma cleared of the drug per unit time.mL/min/kgHigh clearance suggests rapid elimination from the body.
Volume of Distribution (Vd) The theoretical volume that the total amount of drug in the body would need to occupy to have the same concentration as in the plasma.L/kgA large Vd (>1 L/kg) suggests extensive tissue distribution.
Half-life (t½) The time required for the plasma concentration of the drug to decrease by half.hoursA longer half-life may allow for less frequent dosing.
Oral Bioavailability (F%) The fraction of the orally administered dose that reaches systemic circulation.%Low oral bioavailability may be due to poor absorption or high first-pass metabolism.

Part 3: Special Considerations for a Covalent Inhibitor

The presence of the sulfonyl fluoride moiety necessitates a deeper investigation beyond standard pharmacokinetic profiling.[4] The covalent binding to its target protein means that the pharmacodynamic effect can be prolonged even after the drug is cleared from plasma.[5]

Target Engagement and Occupancy

Understanding the extent and duration of target binding is crucial for a covalent inhibitor.

Experimental Workflow: Target Occupancy Assessment

G cluster_0 In Vivo Dosing cluster_1 Tissue Collection cluster_2 Protein Analysis cluster_3 Data Analysis A Administer 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride to rodents B Collect target tissues at various time points A->B C Homogenize tissue and isolate proteins B->C D Quantify total and unbound target protein using LC-MS/MS proteomics C->D E Calculate percentage of target occupancy over time D->E

Caption: Workflow for determining in vivo target occupancy.

Causality Behind Experimental Choices:

  • LC-MS/MS Proteomics: This powerful technique allows for the precise quantification of both the total amount of the target protein and the amount that has been covalently modified by the drug.

  • Time-Course Analysis: Measuring target occupancy at different times after dosing reveals the duration of target engagement and can inform dosing frequency.

Off-Target Reactivity

The reactive nature of the sulfonyl fluoride group raises the potential for off-target covalent binding to other proteins, which could lead to toxicity.[4]

Experimental Approach: Chemoproteomic Profiling

Chemoproteomics involves using a probe version of the compound (e.g., with a clickable handle) to identify all the proteins it interacts with in a cell or tissue lysate. This provides a global view of the compound's selectivity.

Part 4: Predicting Human Pharmacokinetics: The Final Frontier

The ultimate goal of preclinical pharmacokinetic studies is to predict how a drug will behave in humans.[7] This is achieved through a combination of in vitro data and allometric scaling of in vivo data.

In Vitro-In Vivo Extrapolation (IVIVE)

IVIVE uses in vitro data, such as intrinsic clearance from human liver microsomes and plasma protein binding, in conjunction with physiological models to predict human clearance.[6]

Allometric Scaling

This method uses the pharmacokinetic parameters (e.g., clearance) from multiple animal species to predict the corresponding parameters in humans based on body weight.

Conclusion: A Roadmap to Clinical Candidacy

Characterizing the pharmacokinetics of a novel compound like 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride is a multi-faceted endeavor that requires a systematic and mechanistically driven approach. By integrating in silico predictions, robust in vitro assays, and carefully designed in vivo studies, researchers can build a comprehensive understanding of a compound's ADME properties. For a covalent inhibitor, this extends to a detailed analysis of target engagement and selectivity. The insights gained from this comprehensive pharmacokinetic profiling are indispensable for guiding lead optimization, designing clinical trials, and ultimately, developing a safe and effective therapeutic agent.

References

  • Selvita. In Vitro ADME. (No date available). Retrieved from [Link]

  • BioAgilytix. Small Molecule Bioanalysis. (No date available). Retrieved from [Link]

  • ACS Publications. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024-09-24). Retrieved from [Link]

  • ResearchGate. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design | Request PDF. (2024-09-24). Retrieved from [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (No date available). Retrieved from [Link]

  • Creative Biolabs. Rodent In Vivo PK Service. (No date available). Retrieved from [Link]

  • Frontage Laboratories. Metabolic Stability. (No date available). Retrieved from [Link]

  • Creative Bioarray. Microsomal Metabolic Stability. (No date available). Retrieved from [Link]

  • PMC. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. (No date available). Retrieved from [Link]

  • BioAgilytix. Protein Binding Assays. (No date available). Retrieved from [Link]

  • Cambridge University Press. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (No date available). Retrieved from [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. (No date available). Retrieved from [Link]

  • BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (No date available). Retrieved from [Link]

  • ResearchGate. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (No date available). Retrieved from [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. (No date available). Retrieved from [Link]

  • Labcorp. Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. (No date available). Retrieved from [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. (No date available). Retrieved from [Link]

  • Eurofins Discovery. Protein Binding Services. (No date available). Retrieved from [Link]

  • IQVIA Laboratories. In Vitro screening. (No date available). Retrieved from [Link]

  • Sygnature Discovery. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (No date available). Retrieved from [Link]

  • Symeres. How to tackle the unique pharmacokinetic properties of covalent drugs. (2026-04-07). Retrieved from [Link]

  • IQVIA Laboratories. Small and Large Molecule LC-MS. (No date available). Retrieved from [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022-12-12). Retrieved from [Link]

  • InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (2025-09-15). Retrieved from [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (No date available). Retrieved from [Link]

  • Agno Pharmaceuticals. Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). (No date available). Retrieved from [Link]

  • Creative Biolabs. In Silico Drug Metabolism Prediction Services. (No date available). Retrieved from [Link]

  • FDA. V B. Metabolism and Pharmacokinetic Studies. (No date available). Retrieved from [Link]

  • FDA. Food-Effect Bioavailability and Fed Bioequivalence Studies. (No date available). Retrieved from [Link]

  • Frontiers. Deep Learning Based Drug Metabolites Prediction. (2020-01-29). Retrieved from [Link]

  • Cambridge MedChem Consulting. Predicting Metabolism. (No date available). Retrieved from [Link]

  • PMC. Experimental determination of the oral bioavailability and bioaccessibility of lead particles. (No date available). Retrieved from [Link]

  • PMC. Artificial Intelligence in Drug Metabolism and Excretion Prediction: Recent Advances, Challenges, and Future Perspectives. (No date available). Retrieved from [Link]

  • Infinix Bio. Understanding Drug Metabolism Screening: A Pathway to Effective Drug Development. (No date available). Retrieved from [Link]

  • LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021-06-01). Retrieved from [Link]

  • Frontiers Publishing Partnerships. The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities. (No date available). Retrieved from [Link]

  • JoVE. Video: Bioavailability Study Design: Absolute Versus Relative Bioavailability. (2025-09-17). Retrieved from [Link]

  • Evotec. Covalent Drug Discovery. (No date available). Retrieved from [Link]

  • Journal of Medicinal Chemistry. Covalent Inhibitors: To Infinity and Beyond. (2024-06-24). Retrieved from [Link]

  • PMC. Recent advances in the development of covalent inhibitors. (No date available). Retrieved from [Link]

  • ACS Publications. Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015-01-23). Retrieved from [Link]

  • PubMed. Achieving a low human dose for targeted covalent drugs: Pharmacokinetic and pharmacodynamic considerations on target characteristics and drug attributes. (2021-04-02). Retrieved from [Link]

  • ISSX Learning Center. Strategy for covalent drug discovery and development, and pharmacokinetics/pharmacodynamics (PK/PD) translation from pre-clinical and clinical data to inform future covalent drug design. (No date available). Retrieved from [Link]

  • Certara. Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations. (2021-11-05). Retrieved from [Link]

  • Drug Hunter. Cheat Sheet for Covalent Enzyme Inhibitors. (2025-01-07). Retrieved from [Link]

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Foundational

Toxicity and safety data for 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride

Advanced Toxicity and Chemoproteomic Safety Profiling of 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride Executive Summary As the landscape of covalent drug discovery and chemical biology expands, Sulfur(VI) Fluoride Exchan...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Toxicity and Chemoproteomic Safety Profiling of 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride

Executive Summary As the landscape of covalent drug discovery and chemical biology expands, Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has emerged as a transformative tool. At the forefront of this evolution are solid, heteroaryl sulfonyl fluorides like 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride (CAS: 1934411-90-1) . As a Senior Application Scientist, I approach the safety and toxicity profiling of such novel SuFEx hubs not merely through standard acute toxicity metrics, but as a complex matrix of chemical reactivity, off-target protein engagement, and metabolic stability. This guide provides an in-depth framework for understanding and evaluating the safety profile of this specific compound.

Physicochemical and Toxicological Foundations

Historically, the synthesis and application of sulfonyl fluorides relied heavily on sulfuryl fluoride (SO₂F₂) gas—a highly neurotoxic agent that requires specialized flow-chemistry setups or two-chamber reactors to mitigate severe inhalation risks [1]. The advent of solid, bench-stable heteroaryl sulfonyl fluorides like 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride has revolutionized the safety profile of SuFEx chemistry. By existing as a stable solid at room temperature, this compound eliminates the acute inhalation hazards associated with SO₂F₂, allowing for safe handling under standard laboratory conditions [1].

However, the primary toxicological concern with this compound shifts from acute chemical exposure to cytotoxicity driven by off-target covalent proteome modification .

Table 1: Physicochemical and Predictive Safety Data

ParameterValue / DescriptionToxicological Implication
CAS Number 1934411-90-1Unique identifier for safety tracking.
Molecular Weight 235.62 g/mol [4]Highly permeable; easily crosses cell membranes.
LogP (Predicted) 2.29 [4]Optimal lipophilicity for intracellular penetration.
Primary Reactive Motif Sulfonyl Fluoride (S(VI)-F)Latent electrophile; covalently binds Tyr/Lys/His residues.
Secondary Reactive Motif 3-Chloro-benzisoxazolePotential for Nucleophilic Aromatic Substitution ( SN​Ar ).
Primary Toxicity Vector Off-target sulfonylationIrreversible inhibition of essential intracellular kinases [2].

Molecular Mechanisms of Toxicity and Target Engagement

Sulfonyl fluorides are uniquely classified as "latent electrophiles." Unlike sulfonyl chlorides, which are highly reactive and rapidly hydrolyze in aqueous environments, sulfonyl fluorides are thermodynamically stable and resistant to reduction. They remain inert until they encounter a specific protein microenvironment—typically featuring a properly oriented nucleophile (like the hydroxyl group of Tyrosine or the primary amine of Lysine) and a hydrogen-bond network that assists in fluoride leaving-group departure [2].

From a safety perspective, this means 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride will not cause widespread, non-specific chemical burns or immediate cellular necrosis. Instead, its toxicity is highly targeted. If the benzoxazole core exhibits affinity for the ATP-binding pocket of off-target kinases, the sulfonyl fluoride moiety will permanently anchor the molecule there, leading to irreversible kinase inhibition and subsequent apoptotic cell death [2].

Furthermore, the 3-chloro substitution on the benzoxazole ring introduces a secondary vector for toxicity. Under specific metabolic conditions, this position can undergo SN​Ar reactions with biological nucleophiles (e.g., glutathione), potentially depleting cellular antioxidant reserves and inducing oxidative stress.

G A Target Protein (Tyr/Lys Residues) C SuFEx Activation (Latent Electrophile) A->C B 3-Chloro-benzoxazole Sulfonyl Fluoride B->C D Covalent Adduct Formation C->D -HF E LC-MS/MS Validation D->E

Caption: Mechanism and validation workflow of SuFEx-mediated covalent protein labeling.

Self-Validating Protocol: Unbiased Chemoproteomic Safety Profiling

To accurately assess the safety and off-target profile of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride, researchers must move beyond simple cell-viability assays and employ unbiased chemoproteomic profiling. The following protocol is designed as a self-validating system to map the compound's covalent binding landscape in live cells, ensuring that observed toxicity is accurately linked to specific protein targets.

Step 1: Reagent Preparation and Storage
  • Action: Dissolve 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in anhydrous DMSO to create a 10 mM stock. Store in single-use aliquots at -20°C in desiccated containers.

  • Causality: While sulfonyl fluorides are resistant to bulk water, prolonged exposure to moisture in the presence of trace bases can initiate slow hydrolysis of the S-F bond. Anhydrous conditions ensure the structural integrity of the latent electrophile prior to the assay.

Step 2: Live-Cell Incubation
  • Action: Treat live cells (e.g., HEK293T or target disease cell lines) with varying concentrations (1 µM - 50 µM) of the compound in standard culture media for 1–4 hours.

  • Causality: Performing the incubation in live cells rather than lysates preserves native protein conformations, intact microenvironments, and active metabolic pathways. This ensures that the SuFEx activation occurs exactly as it would in an in vivo toxicity scenario.

Step 3: Lysis and Active Quenching (Critical Safety Step)
  • Action: Wash cells with cold PBS, then lyse using a HEPES-based buffer (pH 7.4) containing 1% NP-40 and a protease inhibitor cocktail (excluding AEBSF or PMSF). Immediately add 10 mM hydroxylamine or a highly reactive primary amine to the lysate.

  • Causality:

    • Buffer Choice: Tris buffers must be strictly avoided, as their primary amines will act as competitive nucleophiles for the SuFEx reaction.

    • Inhibitor Choice: AEBSF and PMSF are themselves sulfonyl fluorides; their inclusion would saturate the analytical data and mask the binding of our target compound.

    • Quenching: If unreacted 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride is not actively quenched prior to cell lysis, the disruption of cellular compartmentalization will lead to artificial, post-lysis covalent labeling of proteins, generating massive false-positive toxicity alerts [3].

Step 4: Tryptic Digestion and LC-MS/MS Analysis
  • Action: Perform standard protein precipitation, reduction, alkylation, and tryptic digestion. Analyze the peptides via LC-MS/MS using unconstrained sequencing algorithms to search for the mass addition of the benzoxazole core (-HF).

  • Causality: Unbiased mass spectrometry treats the target residue and elemental composition of the probe as variables. This allows the system to validate exactly which amino acid (Tyr, Lys, Ser) was modified, differentiating between true, microenvironment-driven SuFEx target engagement and non-specific degradation adducts [3].

Conclusion

3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride represents a powerful, bench-safe alternative to traditional gaseous SuFEx reagents. However, its safety profile must be evaluated through the lens of covalent chemical biology. By understanding its nature as a latent electrophile and employing rigorous, actively quenched chemoproteomic protocols, drug development professionals can accurately map its off-target liabilities and harness its full potential without compromising experimental integrity or safety.

References

  • Sulfur fluoride exchange - PMC - NIH. National Institutes of Health.
  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society.
  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Publications.
  • 1934411-90-1 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride. Guidechem.

Protocols & Analytical Methods

Method

Application Note: Orthogonal SuFEx Click Chemistry Using 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally expanded the toolkit for modular chemical synthesis, materials science, and late-stage drug functionalization. Pioneered by the Sharp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally expanded the toolkit for modular chemical synthesis, materials science, and late-stage drug functionalization. Pioneered by the Sharpless laboratory, SuFEx leverages the exceptional stability of the S(VI)–F bond, which remains inert under diverse physiological and synthetic conditions until selectively activated[SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization][1].

This application note provides a comprehensive, self-validating protocol for utilizing 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride (CAS: 1934411-90-1), a highly versatile bifunctional hub[1934411-90-1 | 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride][2]. By exploiting the orthogonal reactivity of the sulfonyl fluoride group (for SuFEx) and the 3-chloro-benzoxazole core (for Nucleophilic Aromatic Substitution, SNAr), researchers can rapidly assemble complex, dual-functionalized molecular architectures.

Mechanistic Insights & Causality

To deploy this reagent effectively, one must understand the causality behind its dual reactivity:

  • The SuFEx Handle (-SO₂F): Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis and unwanted side reactions, the S(VI)–F bond is thermodynamically stable. It requires specific catalytic activation. We recommend using organic superbases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (Barton’s base). BTMG, in particular, accelerates the reaction by deprotonating the incoming phenol while simultaneously coordinating with the fluorine atom, lowering the activation energy barrier and circumventing the historical need to pre-synthesize silyl ethers[Accelerated SuFEx Click Chemistry for Modular Synthesis][3].

  • The SNAr Handle (3-Chloro position): The 1,2-benzoxazole (benzisoxazole) ring features an embedded imidoyl chloride motif. The highly electron-withdrawing nature of the -SO₂F group ( σp​≈0.84 ) further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocyclic core. This makes the C3 position exceptionally electrophilic and primed for SNAr displacement by amines or thiols.

Strategic Sequencing: It is mechanistically optimal to perform the SuFEx reaction first. The intact -SO₂F group maximizes the electrophilicity of the ring. Once the S-O or S-N bond is formed, the electron-withdrawing effect is slightly attenuated, allowing for a controlled, orthogonal SNAr reaction in the second step without cross-reactivity.

Mechanism Hub 3-Chloro-1,2-benzoxazole- 5-sulfonyl fluoride (Bifunctional Hub) SuFEx SuFEx Click Chemistry (Catalyst: DBU / BTMG) Hub->SuFEx Step 1: -SO2F Activation Intermediate Sulfonate/Sulfonamide Intermediate SuFEx->Intermediate Phenol/Amine addition SNAr SNAr Reaction (Nucleophile: Amine/Thiol) Final Dual-Functionalized Target Molecule SNAr->Final Orthogonal completion Intermediate->SNAr Step 2: 3-Chloro displacement

Figure 1: Orthogonal dual-functionalization pathway of the bifunctional hub.

Self-Validating Analytical Systems

A core tenet of robust protocol design is the integration of self-validating checkpoints. For SuFEx chemistry, ¹⁹F NMR spectroscopy is the gold standard for reaction monitoring.

  • The Signal: The starting 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride exhibits a sharp, characteristic singlet in the +30 to +60 ppm region (relative to CFCl₃).

  • The Validation: Because the fluorine atom acts as the leaving group during the S(VI) exchange, the absolute disappearance of this peak confirms 100% conversion. This eliminates the ambiguity often associated with TLC or UV-Vis monitoring, ensuring high fidelity in covalent drug discovery applications[SuFEx-enabled, agnostic discovery of covalent inhibitors][4].

Quantitative Reaction Metrics

The following table summarizes optimized parameters for the dual-functionalization workflow, derived from empirical kinetics.

Reaction StepNucleophileCatalyst / BaseSolventTemp / TimeYieldValidation Metric
1. SuFEx Phenols (1.05 eq)BTMG (20 mol%)MeCN25°C / 2 h>90%Loss of ¹⁹F NMR peak
1. SuFEx Amines (1.05 eq)DBU (20 mol%)MeCN25°C / 4 h85-95%Loss of ¹⁹F NMR peak
2. SNAr Aliphatic AminesDIPEA (2.0 eq)DMF60°C / 4 h75-88%LC-MS: M - 35.5 + Mass
2. SNAr AnilinesCs₂CO₃ (2.0 eq)DMF90°C / 8 h60-80%LC-MS: M - 35.5 + Mass

Experimental Protocols

Protocol A: SuFEx Click Reaction (S-O Bond Formation)

This protocol details the coupling of the hub with a phenolic substrate.

Workflow Prep Preparation 1.0 eq Hub 1.05 eq Phenol Solvent: MeCN Catalysis Catalysis Add 20 mol% BTMG Stir at 25°C Prep->Catalysis Monitor Validation 19F NMR Tracking Loss of +50 ppm peak Catalysis->Monitor Workup Workup Evaporate Volatiles 0.1M HCl Wash Monitor->Workup Pure Purification Direct Use or Chromatography Workup->Pure

Figure 2: Self-validating experimental workflow for the SuFEx click reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride (1.0 mmol, 1.0 eq) and the target phenol (1.05 mmol, 1.05 eq) in anhydrous Acetonitrile (MeCN, 2.0 mL).

    • Causality: MeCN is a polar aprotic solvent that stabilizes the highly polarized transition state of the S-F cleavage without acting as a competing nucleophile.

  • Catalysis: Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.2 mmol, 20 mol%) dropwise at room temperature.

    • Causality: BTMG deprotonates the phenol to generate a highly reactive phenoxide in situ, while avoiding the degradation of the delicate 3-chloro-benzoxazole ring that stronger, unhindered bases might cause.

  • Validation Checkpoint: After 2 hours, withdraw a 50 µL aliquot, dilute in 0.5 mL CD₃CN, and acquire a ¹⁹F NMR spectrum. The reaction is complete when the sulfonyl fluoride signal (~ +50 ppm) is entirely absent.

  • Workup: Concentrate the reaction mixture in vacuo. Redissolve the crude residue in Ethyl Acetate (10 mL) and wash with 0.1 M HCl (2 × 5 mL).

    • Causality: The mild acidic wash rapidly protonates and partitions the BTMG catalyst into the aqueous layer, preventing any base-catalyzed side reactions during storage or subsequent steps.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting aryl sulfonate is typically >95% pure and ready for Protocol B.

Protocol B: Orthogonal SNAr Functionalization

This protocol details the displacement of the C3-chloride using an aliphatic amine.

Step-by-Step Methodology:

  • Preparation: Dissolve the SuFEx product generated in Protocol A (1.0 mmol, 1.0 eq) and the target primary or secondary amine (1.2 mmol, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).

    • Causality: DMF provides the high dielectric constant necessary to stabilize the anionic Meisenheimer complex intermediate formed during the addition-elimination sequence of the SNAr reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq) to the solution.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the displacement, driving the reaction forward without competing for the electrophilic C3 position.

  • Reaction: Heat the mixture to 60°C and stir for 4 hours.

    • Causality: While the C3 position is highly activated, moderate thermal energy is required to overcome the temporary loss of aromaticity in the benzoxazole ring during the transition state.

  • Validation Checkpoint: Monitor via LC-MS. Confirm the disappearance of the starting material mass and the appearance of the product mass (Expected m/z = [Starting Material Mass] - 35.5 + [Amine Mass]).

  • Workup & Purification: Cool the reaction to room temperature and pour it dropwise into rapidly stirring ice water (25 mL).

    • Causality: Because DMF is infinitely miscible with water, this forces the hydrophobic, dual-functionalized product to precipitate out of solution. Filter the solid, wash with cold water, and dry under high vacuum.

References

  • 1934411-90-1 | 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride - AiFChem.AiFChem Product Catalog.
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization.Journal of the American Chemical Society.
  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase.PNAS.
  • Accelerated SuFEx Click Chemistry for Modular Synthesis.Cold Spring Harbor Laboratory.

Sources

Application

Application Note: 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride in Targeted Covalent Inhibitor (TCI) Design

Executive Summary The landscape of targeted covalent inhibitors (TCIs) has rapidly expanded beyond traditional cysteine-targeting acrylamides. Modern drug discovery increasingly focuses on targeting non-catalytic nucleop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) has rapidly expanded beyond traditional cysteine-targeting acrylamides. Modern drug discovery increasingly focuses on targeting non-catalytic nucleophiles—such as lysine, tyrosine, serine, and histidine—using Sulfur(VI) Fluoride Exchange (SuFEx) chemistry . Among the emerging class of SuFEx warheads, 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride (CAS: 1934411-90-1) stands out as a highly specialized, bifunctional hub.

This application note details the mechanistic rationale, orthogonal reactivity, and self-validating experimental protocols for utilizing the 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride scaffold in the design and validation of next-generation covalent therapeutics.

Mechanistic Rationale & Scaffold Causality

The architectural brilliance of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride lies in its dual-reactivity profile, which solves a major bottleneck in covalent library synthesis: how to functionalize a scaffold without prematurely detonating the warhead.

The Bifunctional Hub Concept

The scaffold features two distinct electrophilic centers with orthogonal reactivity:

  • The 3-Chloro Position (Scaffold Building): The electron-deficient 1,2-benzoxazole ring highly activates the C3 position for Nucleophilic Aromatic Substitution (SNAr). This allows primary or secondary amines (acting as the non-covalent recognition element) to be conjugated rapidly under mild conditions.

  • The 5-Sulfonyl Fluoride (Protein Warhead): Sulfonyl fluorides are "context-dependent" electrophiles. They are remarkably stable in aqueous environments and resist displacement by standard amines during the SNAr step. They only undergo rapid fluoride displacement when pre-organized in a protein binding pocket where the microenvironment (e.g., pKa perturbation, hydrogen bonding) activates the target amino acid .

Stereoelectronic Tuning

The heteroaromatic benzoxazole core is not merely a passive linker. Its electron-withdrawing nature fine-tunes the electrophilicity of the S(VI) center, lowering the activation energy barrier for the SuFEx reaction upon target engagement. Furthermore, the planar bicyclic system provides excellent shape complementarity for deep hydrophobic pockets, while the nitrogen and oxygen atoms act as critical hydrogen-bond acceptors to anchor the inhibitor prior to the bond-forming step .

Workflow Hub 3-Chloro-1,2-benzoxazole- 5-sulfonyl fluoride SNAr SNAr Reaction (Scaffold Conjugation) Hub->SNAr Ligand Recognition Ligand (Amine) Ligand->SNAr Probe Covalent Probe (Intact Warhead) SNAr->Probe -HCl SuFEx SuFEx Reaction (Protein Labeling) Probe->SuFEx Protein Target Protein Protein->SuFEx Adduct Irreversible Adduct SuFEx->Adduct -HF

Workflow of bifunctional SNAr conjugation and subsequent SuFEx protein labeling.

Quantitative Data: Reactivity & Targeting Profiles

To successfully deploy this scaffold, researchers must understand the kinetic parameters governing both the synthetic and biological steps.

Table 1: Orthogonal Reactivity Profile of the Bifunctional Scaffold

Functional GroupElectrophilic CenterPreferred NucleophileReaction TypeActivation Energy Barrier
3-Chloro C3 (Aromatic)Primary/Secondary AminesSNArLow (Spontaneous at RT with base)
5-Sulfonyl Fluoride S(VI)Lys (ε-NH2), Tyr (OH)SuFExHigh (Requires protein microenvironment)

Table 2: Kinetic Parameters for SuFEx-Mediated Covalent Inhibition

Target ResidueMicroenvironment RequirementAdduct FormedTypical kinact​/KI​ ( M−1s−1 )Reversibility
Lysine (Lys) pKa perturbation (< 8.0)Sulfonamide 103−105 Irreversible
Tyrosine (Tyr) H-bond acceptor proximitySulfonate Ester 102−104 Irreversible
Serine (Ser) Catalytic triad/dyadSulfonate Ester 103−106 Irreversible
Histidine (His) Deprotonated imidazoleSulfonyl Imidazole 102−103 Partially Reversible

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes specific checkpoints to ensure the causality of the experimental choices is maintained.

Protocol 1: Synthesis of the Covalent Probe via Orthogonal SNAr

Causality Check: The use of a non-nucleophilic base (DIPEA) and ambient temperature prevents the premature hydrolysis of the sulfonyl fluoride warhead, ensuring the SNAr reaction is strictly localized to the C3 position.

Materials:

  • 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride (1.0 eq)

  • Amine-bearing recognition ligand (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Initiation: Dissolve 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add DIPEA to the solution. Note: DIPEA acts as an HCl scavenger without posing a nucleophilic threat to the S(VI) center.

  • Conjugation: Dropwise add the amine-bearing ligand. Stir the reaction mixture at room temperature (20–25 °C) for 2–4 hours. Do not heat, as elevated temperatures risk S(VI) degradation.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NH4​Cl and brine to remove DMF and excess base.

  • Validation (Critical Step): Analyze the crude product via LC-MS. You must observe the [M+H]+ mass corresponding to the intact sulfonyl fluoride. A mass shift indicating the loss of fluorine (-19 Da) signifies warhead degradation.

  • Purification: Isolate the product via silica gel flash chromatography.

Protocol 2: Validation of Target Engagement via Intact Protein MS

Causality Check: Intact MS directly observes the mass shift of the protein, definitively proving that covalent bond formation has occurred and allowing the calculation of stoichiometry (e.g., 1:1 labeling).

Materials:

  • Recombinant target protein (1–5 µM)

  • Synthesized covalent probe (10–50 µM, 10x excess ensures pseudo-first-order kinetics)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

Step-by-Step Methodology:

  • Incubation: Incubate the target protein with the covalent probe at 37 °C.

  • Time-Course Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes to monitor the reaction kinetics ( kinact​ ).

  • Quenching: Quench the reaction by adding 1% formic acid to denature the protein and halt the SuFEx reaction.

  • Desalting: Pass the sample through a C4 ZipTip or a rapid desalting column to remove non-covalently bound small molecules and buffer salts.

  • LC-MS Analysis: Analyze via ESI-TOF MS.

  • Validation: Deconvolute the raw spectra. The covalent adduct will present a mass shift equal to: MassProtein​+MassProbe​−20Da (accounting for the loss of HF during the SuFEx reaction).

Mechanism Free Free Inhibitor + Target Protein PreOrg Non-Covalent Complex (Kd driven) Free->PreOrg Binding Activation Microenvironment Activation PreOrg->Activation Orientation Transition S(VI) Transition State Activation->Transition e- transfer Covalent Covalent Adduct (kinact driven) Transition->Covalent F- displacement

Mechanistic pathway of SuFEx-mediated covalent inhibition via microenvironment activation.

Protocol 3: Biochemical Washout Assay for Irreversibility

Causality Check: High-affinity non-covalent inhibitors can mimic covalent inhibitors in standard enzymatic assays. A washout assay physically removes unbound ligand; only true covalent inhibitors will maintain target suppression post-washout.

Step-by-Step Methodology:

  • Pre-incubation: Incubate the target enzyme with the probe at a concentration of 10×IC50​ for 2 hours to ensure complete target occupancy.

  • Baseline Measurement: Measure enzymatic activity of a small aliquot to confirm >95% inhibition.

  • Washout: Subject the sample to rapid gel filtration (e.g., Sephadex G-25 spin columns) or extensive dialysis (10,000 MWCO) against the assay buffer for 4 hours with three buffer exchanges.

  • Re-assay: Measure the enzymatic activity of the recovered protein.

  • Validation: If the activity remains <10% of the vehicle control, the inhibition is confirmed as irreversible. If activity recovers, the S(VI) center failed to engage, indicating poor geometric alignment of the warhead.

References

  • Hillebrand, L., Liang, X. J., Serafim, R. A. M., & Gehringer, M. "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update." Journal of Medicinal Chemistry, 2024, 67(10), 7668-7758.[Link][1]

  • Zhao, Q., Ouyang, X., Wan, X., Gajiwala, K. S., Kath, J. C., Jones, L. H., Burlingame, A. L., & Taunton, J. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society, 2017, 139(2), 680-685.[Link][2]

  • Chen, W., Dong, J., Plate, L., Mortenson, D. E., Page, C. G., Albert, B. J., ... & Kelly, J. W. "Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate." Journal of the American Chemical Society, 2013.[Link][3]

Sources

Method

Application Note: 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride in Covalent Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Focus: Sulfur(VI) Fluoride Exchange (SuFEx), Inverse Drug Discovery (IDD), and Targeted Covalent Inhibitors (TCIs) Introduction: The Shift to Hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Focus: Sulfur(VI) Fluoride Exchange (SuFEx), Inverse Drug Discovery (IDD), and Targeted Covalent Inhibitors (TCIs)

Introduction: The Shift to Heteroaryl Sulfonyl Fluorides

The landscape of covalent drug discovery is rapidly expanding beyond the traditional targeting of highly reactive, but relatively rare, cysteine residues. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has enabled the rational design of electrophiles capable of engaging tyrosine, lysine, serine, and histidine residues within protein binding pockets[1].

While early SuFEx probes relied heavily on simple phenyl sulfonyl fluorides, recent advances highlight the necessity of heteroaryl sulfonyl fluorides to optimize intrinsic reactivity, aqueous stability, and pharmacokinetic (DMPK) properties[2]. Among these next-generation building blocks, 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride (CAS: 1934411-90-1)[3] emerges as a highly versatile, bifunctional hub.

This scaffold offers two orthogonal vectors for derivatization and target engagement:

  • The 3-Chloro Position: Primed for Nucleophilic Aromatic Substitution (SNAr) or cross-coupling, allowing for the rapid, high-throughput generation of structurally diverse ligand libraries.

  • The 5-Sulfonyl Fluoride Warhead: A dormant electrophile that remains stable in aqueous media but undergoes rapid, proximity-driven covalent capture when positioned within a structurally complementary protein microenvironment[4].

Mechanistic Rationale: Causality in SuFEx Chemistry

The efficacy of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride relies on the "sleeping beauty" mechanism of SuFEx[4]. Unlike highly reactive α,β -unsaturated amides (Michael acceptors) that can indiscriminately alkylate off-target thiols, the sulfonyl fluoride ( −SO2​F ) group is chemically inert under physiological conditions.

Why does it react specifically with targets? The reaction is strictly catalyzed by the protein's local microenvironment. When the benzoxazole ligand binds to a protein pocket, nearby hydrogen-bond donors (e.g., the backbone amide of a neighboring residue or a highly structured water molecule) coordinate to the fluorine atom. This hydrogen bonding polarizes the S-F bond, stabilizing the leaving group and lowering the activation energy for nucleophilic attack by a proximal tyrosine ( −OH ) or lysine ( −NH2​ ) residue[5].

Furthermore, the electron-withdrawing nature of the benzoxazole core finely tunes the electrophilicity of the sulfur center. The acidic nitrogen on the heteroaromatic ring (predicted pKa 4.6) modulates the hydrolytic stability of the −SO2​F group, preventing premature degradation in whole blood or plasma while maintaining sufficient reactivity for target engagement[2].

Visualization: Target Engagement Pathway

SuFEx_Mechanism A 3-Chloro-1,2-benzoxazole- 5-sulfonyl fluoride B Protein Binding Site (Non-Covalent Recognition) A->B Affinity C Microenvironment Activation (H-Bonding to Fluorine) B->C Orientation D Nucleophilic Attack (Tyr-OH, Lys-NH2, Ser-OH) C->D SuFEx Catalysis E Stable Covalent Adduct (Sulfonate/Sulfonamide) D->E F- Elimination

Fig 1: SuFEx-mediated covalent target engagement mechanism.

Data Presentation: Scaffold Profiling

To effectively utilize this building block in drug discovery workflows, it is critical to understand its physicochemical parameters and targetability profile.

Table 1: Physicochemical Properties of the Hub [3]

ParameterValueRelevance to Drug Discovery
CAS Number 1934411-90-1Commercial availability for scale-up.
Molecular Formula C 7​ H 3​ ClFNO 3​ SLow molecular weight core allows for fragment-based drug discovery (FBDD).
Molecular Weight 235.62 g/mol High ligand efficiency (LE) potential upon derivatization.
ClogP (Predicted) ~2.1Optimal lipophilicity for cell permeability and target binding.

Table 2: Amino Acid Targetability Profile of Sulfonyl Fluorides [6]

Target ResidueAdduct FormedReversibilityOptimal pH for Capture
Tyrosine (Tyr) Aryl FluorosulfateIrreversible7.4 - 8.0
Lysine (Lys) SulfonamideIrreversible7.5 - 8.5
Serine (Ser) SulfonateIrreversible7.0 - 8.0
Cysteine (Cys) ThiosulfonateReversible (Unstable)6.5 - 7.5

(Note: Sulfonyl fluorides form unstable adducts with Cysteine, which are rapidly hydrolyzed. This makes the warhead highly selective for Tyr/Lys over highly abundant reactive cysteines like glutathione[1].)

Application Workflows & Protocols

The following protocols detail the integration of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride into an Inverse Drug Discovery (IDD) platform[5]. This involves synthesizing a library of SuFEx probes and screening them directly in biological systems to identify novel targetable proteins.

Visualization: Inverse Drug Discovery Workflow

IDD_Workflow Step1 Bifunctional Hub: 3-Chloro-1,2-benzoxazole-5-SO2F Step2 SNAr Diversification (Amine Nucleophiles) Step1->Step2 C-Cl Reactivity Step3 SuFEx Ligand Library (Direct-to-Biology Plates) Step2->Step3 High-Throughput Step4 Live Cell / Lysate Incubation (Inverse Drug Discovery) Step3->Step4 Phenotypic/Proteomic Screen Step5 Affinity Enrichment & LC-MS/MS (Target ID) Step4->Step5 Covalent Capture

Fig 2: Inverse Drug Discovery (IDD) workflow using the bifunctional benzoxazole hub.

Protocol 1: High-Throughput SNAr Library Generation (Direct-to-Biology)

This protocol leverages the 3-chloro position to generate a library of 3-amino-1,2-benzoxazole-5-sulfonyl fluorides.

Scientific Rationale: N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high boiling point and excellent solubilization of both the electrophile and diverse amine nucleophiles. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; it neutralizes the HCl generated during the SNAr reaction without attacking the sensitive −SO2​F warhead.

Materials:

  • 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride (0.1 M stock in NMP)

  • Library of primary/secondary aliphatic amines (0.15 M stocks in NMP)

  • DIPEA (0.3 M stock in NMP)

  • 96-well deep-well polypropylene plates

Step-by-Step Methodology:

  • Preparation: To each well of a 96-well plate, dispense 100 μ L of the amine library stock (15 μ mol, 1.5 eq).

  • Base Addition: Add 100 μ L of the DIPEA stock (30 μ mol, 3.0 eq) to each well.

  • Electrophile Addition: Quickly dispense 100 μ L of the 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride stock (10 μ mol, 1.0 eq) into all wells.

  • Reaction: Seal the plate with a chemical-resistant mat. Incubate the plate on a shaker at 80°C for 16 hours. (Note: The −SO2​F group is highly thermally stable and will survive these conditions intact).

  • Workup/Formatting: Cool the plate to room temperature. Dilute the crude reaction mixtures with DMSO to a final theoretical concentration of 10 mM. These "Direct-to-Biology" plates can be used directly in biochemical assays without further purification, as the SuFEx chemistry is highly tolerant of crude reaction mixtures[1].

Protocol 2: Chemoproteomic Profiling via SuFEx

This protocol describes the incubation of the generated SuFEx library with cell lysates to identify covalently modified protein targets.

Scientific Rationale: HEPES buffer is strictly required over Tris buffer. Tris contains a primary amine that will slowly react with the sulfonyl fluoride over prolonged incubations, leading to false negatives. The pH is maintained at 8.0 to slightly increase the population of deprotonated lysine ( ϵ -NH 2​ ) and activated tyrosine residues, facilitating the SuFEx capture event[6].

Materials:

  • HEPES Lysis Buffer: 50 mM HEPES, 150 mM NaCl, 1% NP-40, pH 8.0 (Protease inhibitors added fresh; do not use PMSF or AEBSF as they are also sulfonyl fluorides).

  • Cell Lysate (e.g., HEK293T or MDA-MB-231) normalized to 2 mg/mL protein.

  • SuFEx Ligand Library (from Protocol 1).

Step-by-Step Methodology:

  • Lysate Preparation: Aliquot 500 μ L of normalized cell lysate (1 mg total protein) into low-binding microcentrifuge tubes.

  • Probe Incubation: Add 1 μ L of the SuFEx ligand (from 10 mM DMSO stock) to achieve a final probe concentration of 20 μ M. Vortex gently.

  • Covalent Capture: Incubate the mixture at 37°C for 4 hours. The elevated temperature mimics physiological conditions and provides the kinetic energy required for the protein microenvironment to catalyze the SuFEx reaction[4].

  • Quenching: Quench the reaction by adding 4x Laemmli sample buffer containing β -mercaptoethanol and boiling at 95°C for 5 minutes.

  • Downstream Analysis: The samples are now ready for in-gel fluorescence (if a fluorophore was attached during the SNAr step), Western blotting, or tryptic digestion followed by LC-MS/MS to identify the specific site of covalent modification (mapping the exact Tyr/Lys/Ser residue)[5].

References

  • AiFChem. "1934411-90-1 | 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride". AiFChem Product Catalog.
  • Qin, H.-L., et al. "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design". ACS Publications, 2024.
  • Jones, A., et al. "Covalent drug discovery using sulfur(VI) fluoride exchange warheads". PubMed (Expert Opinion on Drug Discovery), 2023.
  • Dong, J., et al. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase". PNAS, 2019.
  • Kelly, J. W., et al. "Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates". PMC, 2020.
  • Smith, C., et al. "Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery". ChemRxiv, 2024.

Sources

Application

Application Note: 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride as an Orthogonal Heterobifunctional Hub for Peptide Synthesis and Bioconjugation

Prepared by: Senior Application Scientist Target Audience: Peptide Chemists, Bioconjugation Scientists, and Drug Development Professionals Executive Summary The demand for highly stable, structurally constrained peptides...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Peptide Chemists, Bioconjugation Scientists, and Drug Development Professionals

Executive Summary

The demand for highly stable, structurally constrained peptides (e.g., stapled peptides, macrocycles) has driven the development of advanced crosslinking reagents. 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride (CAS: 1934411-90-1)[1] represents a next-generation heterobifunctional linker that enables orthogonal, two-step peptide modification without the need for complex protecting-group manipulations.

This reagent leverages two distinct reactive modalities:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 3-position of the benzoxazole core is highly activated, allowing rapid conjugation with primary amines (e.g., N-terminus, Lysine) or thiols under mild basic conditions[2].

  • Sulfur(VI) Fluoride Exchange (SuFEx): The sulfonyl fluoride moiety remains completely inert during the SNAr step but can be subsequently activated by specific catalysts (e.g., DBU, BEMP) or proximity-driven effects to react with phenols (Tyrosine) or secondary amines, forming highly stable sulfonate or sulfonamide linkages[3].

This application note details the mechanistic rationale, quantitative reaction parameters, and self-validating protocols for utilizing this reagent in advanced peptide synthesis.

Mechanistic Rationale: The Heterobifunctional Advantage

The causality behind the success of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride lies in its perfect orthogonality . Traditional homobifunctional linkers (e.g., DSS, BS3) often lead to complex mixtures of inter- and intra-molecular crosslinks, requiring high dilution and resulting in poor yields.

By utilizing this heterobifunctional hub, the SNAr reaction acts as the "anchoring" step. Because sulfonyl fluorides are exceptionally stable to aqueous hydrolysis and mild bases (unlike sulfonyl chlorides), the SNAr anchoring step proceeds with near-quantitative yield without degrading the SuFEx warhead[3]. Once anchored, the peptide is subjected to SuFEx activation, triggering an intramolecular cyclization that is entropically favored, thereby minimizing intermolecular dimerization.

Mechanism Hub Heterobifunctional Hub 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride SNAr Step 1: S_NAr Pathway Target: Primary Amines / Thiols Leaving Group: Chloride (-36 Da) Conditions: DIPEA, 25°C Hub->SNAr Anchoring (Fast) SuFEx Step 2: SuFEx Pathway Target: Tyrosine / Histidine Leaving Group: Fluoride (-20 Da) Conditions: DBU or BEMP, 25°C SNAr->SuFEx Intramolecular Cyclization (Triggered)

Figure 1: Orthogonal activation pathway of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected mass shifts for LC-MS validation. Monitoring these specific mass shifts provides a self-validating system to ensure each step of the protocol has reached completion.

Reaction PhaseTarget ResidueCatalyst / BaseSolvent SystemTemp / TimeExpected Mass Shift (Δ Da)
Step 1: SNAr N-term Amine, LysineDIPEA (3.0 eq)DMF or DMSO25°C / 1-2 h+199.16 Da (Addition of reagent, loss of HCl)
Step 1: SNAr Cysteine (Thiol)NMM (2.0 eq)DMF / PBS (pH 7.4)25°C / 30 min+199.16 Da (Addition of reagent, loss of HCl)
Step 2: SuFEx Tyrosine (Phenol)DBU (0.5-1.0 eq)DMF or MeCN25°C / 4-6 h-20.01 Da (Loss of HF during cyclization)
Step 2: SuFEx Histidine (Imidazole)BEMP (1.0 eq)DMF40°C / 6-8 h-20.01 Da (Loss of HF during cyclization)

Standard Operating Procedures (SOPs)

SOP A: Anchoring via SNAr (Primary Amine Modification)

Objective: To covalently attach the linker to a free amine on the peptide while preserving the sulfonyl fluoride group.

Reagents:

  • Peptide substrate (1.0 eq, typically 10-50 mM)

  • 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: Dissolve the peptide in anhydrous DMF to a concentration of 10 mM. Ensure the solution is free of nucleophilic scavengers (e.g., DTT, mercaptoethanol).

  • Base Addition: Add 3.0 eq of DIPEA to the peptide solution and vortex gently.

  • Reagent Addition: Dissolve 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in a minimal volume of DMF and add dropwise to the reaction mixture.

  • Incubation: Agitate the mixture at 25°C for 1 to 2 hours.

  • Validation: Analyze a 1 µL aliquot via LC-MS. The reaction is complete when the starting peptide mass is depleted and the intermediate mass (+199.16 Da) is dominant.

  • Purification (Optional but recommended): Precipitate the intermediate using cold diethyl ether, centrifuge, and dry the pellet under a gentle stream of nitrogen.

SOP B: Intramolecular Peptide Stapling via SuFEx

Objective: To trigger the sulfonyl fluoride warhead to react with a spatially proximal Tyrosine or Histidine, forming a macrocycle.

Reagents:

  • SNAr-modified peptide intermediate (from SOP A)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)

  • Anhydrous DMF or DMSO

Procedure:

  • Dilution: Dissolve the modified peptide intermediate in anhydrous DMF to a highly dilute concentration (0.5 to 1.0 mM). Causality: High dilution thermodynamically favors intramolecular cyclization over intermolecular oligomerization.

  • Catalyst Activation: Add 0.5 to 1.0 eq of DBU (for Tyrosine targeting) or BEMP (for Histidine targeting).

  • Incubation: Stir the reaction at 25°C (for DBU) or 40°C (for BEMP) for 4 to 8 hours.

  • Quenching: Quench the reaction by adding 1% Trifluoroacetic acid (TFA) in water to neutralize the SuFEx catalyst.

  • Validation: Analyze via LC-MS. Successful stapling is indicated by a clean mass shift of -20.01 Da from the intermediate mass, corresponding to the loss of hydrogen fluoride (HF).

Workflow A Linear Peptide (Free Amine & Tyr) C Anchored Intermediate (+199.16 Da) A->C DIPEA, DMF 25°C, 1-2 h B 3-Chloro-1,2-benzoxazole -5-sulfonyl fluoride B->C E Stapled Macrocycle (-20.01 Da) C->E High Dilution 25°C-40°C D SuFEx Catalyst (DBU / BEMP) D->E

Figure 2: Step-by-step experimental workflow for orthogonal peptide stapling.

Troubleshooting & Quality Control

  • Incomplete SNAr Anchoring: If the +199.16 Da mass is not observed, verify the pH of the reaction. The SNAr reaction requires the amine to be deprotonated. Increase DIPEA to 5.0 eq if the peptide contains multiple acidic residues.

  • Premature SuFEx Hydrolysis: Sulfonyl fluorides are highly stable, but prolonged exposure to strong aqueous bases (pH > 10) can cause hydrolysis to the sulfonic acid (-F to -OH, mass shift of -2 Da from the intermediate). Ensure anhydrous conditions are maintained during the SuFEx step.

  • Intermolecular Dimerization: If LC-MS shows a mass corresponding to (2x Peptide) + Linker, the concentration during the SuFEx step is too high. Dilute the reaction mixture to ≤ 0.5 mM before adding DBU.

References

  • Grimster, N. P., et al. "Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate." Journal of the American Chemical Society, 2013. Available at:[Link][3]

  • Zhao, J., et al. "Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent." ResearchGate, 2026. Available at:[Link][2]

Sources

Method

Application Note: Formulating Assays with 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride Precursors

Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Focus: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry, Covalent Fragment Screening, and Bifunctional Probe Methodology Executive Summary & Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Focus: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry, Covalent Fragment Screening, and Bifunctional Probe Methodology

Executive Summary & Mechanistic Rationale

The integration of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride (CAS: 1934411-90-1) into covalent drug discovery pipelines represents a paradigm shift in fragment-based drug design (FBDD). This specific precursor operates as a highly versatile, bifunctional electrophile.

The mechanistic advantage of this molecule lies in its dual-reactivity profile:

  • The Sulfonyl Fluoride (-SO₂F) Hub: Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are "activation-free" but context-dependent warheads. They remain remarkably stable in aqueous biological buffers but undergo rapid Sulfur(VI) Fluoride Exchange (SuFEx) when positioned in a protein microenvironment that catalyzes fluoride displacement[1]. This allows for the selective labeling of nucleophilic residues (Tyrosine, Lysine, Serine, Threonine, and Histidine) without indiscriminate background reactivity[2].

  • The 3-Chloro-1,2-benzoxazole Scaffold: The C3-chloro position of the benzisoxazole ring acts as a secondary electrophilic site capable of undergoing nucleophilic aromatic substitution (SₙAr). This enables the molecule to function as a covalent cross-linker or a foundation for late-stage functionalization with secondary amines or fluorophores.

This application note provides rigorously self-validating protocols for deploying this precursor in both high-throughput library generation and direct protein-labeling assays.

Physicochemical Profiling & Assay Design Parameters

To formulate robust assays, the physicochemical properties of the precursor must dictate the experimental conditions. The data below summarizes the structural and kinetic parameters required for assay calibration.

Table 1: Physicochemical & Reactivity Profile
PropertyValueMechanistic Implication in Assay Design
Molecular Weight 235.62 g/mol Ideal starting size (Rule of 3 compliant) for fragment screening.
Aqueous Stability (pH 7.4) t½ > 48 hoursResists background hydrolysis; ensures the probe circulates intact until target-specific binding induces SuFEx[1].
SuFEx Target Residues Tyr, Lys, Ser, Thr, HisBroad coverage of nucleophilic pockets; requires LC-MS peptide mapping to confirm exact binding site[2].
C3-Chloro Reactivity SₙAr / Ring-openingEnables secondary functionalization; requires avoiding primary amine buffers (e.g., Tris) to prevent premature quenching.

Experimental Workflows & Signaling Pathways

To visualize the deployment of this precursor, the following diagrams map the experimental screening workflow and the underlying chemical biology pathway.

Workflow A Target Protein (HEPES pH 7.4) B Add 3-Cl-Benzoxazole SO2F (10-50 µM) A->B C Incubation (1-24 h, 25°C) B->C D Intact LC-MS Analysis C->D E Peptide Mapping (Residue ID) D->E

Caption: Workflow for covalent fragment screening using 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride.

Mechanism P 3-Chloro-1,2-benzoxazole -5-sulfonyl fluoride S SuFEx Reaction (-HF) P->S N1 Protein Nucleophile (e.g., Tyr-OH, Lys-NH2) N1->S I Covalent Adduct (Sulfonate/Sulfonamide) S->I N2 Secondary Nucleophile (SNAr at C3) I->N2 Optional elaboration F Cross-linked / Elaborated Product N2->F

Caption: Bifunctional reactivity pathway of the 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride warhead.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation checkpoints to ensure data integrity and reproducibility.

Protocol A: Intact Protein Covalent Labeling Assay

Objective: Screen the precursor against a recombinant target protein to identify covalent adduct formation.

Step-by-Step Methodology:

  • Protein Preparation: Dialyze the target protein into 50 mM HEPES, 150 mM NaCl, pH 7.4. Adjust concentration to 2 µM.

    • Causality: Tris or other primary amine-containing buffers MUST be avoided. Primary amines will compete for the SₙAr site and slowly degrade the -SO₂F group, leading to false negatives.

  • Precursor Solubilization: Prepare a 10 mM stock of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in anhydrous DMSO.

    • Causality: Anhydrous DMSO prevents premature hydrolysis of the sulfonyl fluoride.

  • Reaction Initiation: Add the precursor to the protein solution to achieve a final concentration of 50 µM (final DMSO concentration ≤ 0.5% v/v).

    • Causality: Keeping DMSO below 1% prevents protein unfolding, which could expose buried nucleophiles and result in non-physiological artifactual labeling.

  • Incubation: Incubate the mixture at 25°C. Pull 20 µL aliquots at 1 h, 4 h, and 24 h.

    • Causality: A time-course is critical because SuFEx reactivity is context-dependent. Highly catalytic residues (e.g., active site Ser/Tyr) will label within 1 hour, whereas sterically hindered or higher pKa residues require up to 24 hours[2].

  • Reaction Quenching: Add 1% (v/v) formic acid to each pulled aliquot.

    • Causality: Lowering the pH protonates nucleophilic residues (like Lys and His), instantly halting the SuFEx reaction and preventing artifactual labeling during the heat and high concentration of LC-MS ionization.

  • LC-MS Analysis: Analyze via intact protein LC-MS (e.g., Q-TOF). Look for a mass shift of +215.6 Da (Precursor Mass 235.6 Da - HF 20.0 Da).

Self-Validation Checkpoint: A successful assay must yield a clean 1:1 stoichiometric adduct (+215.6 Da). If multiple additions (+431.2 Da, etc.) are observed, the protein is either unfolding or the compound concentration is too high, indicating a loss of specific microenvironment catalysis.

Protocol B: High-Throughput SuFEx Library Generation (In Situ)

Objective: Elaborate the precursor via SuFEx with a library of amines in 96-well plates prior to biological screening, generating diverse sulfamoyl fluorides[3].

Step-by-Step Methodology:

  • Reagent Dispensing: Dispense diverse secondary amines (1.0 mmol) into a 96-well deep-well plate.

  • Precursor Addition: Add 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride (1.0 mmol) dissolved in DMF to each well.

  • Catalytic Activation: Add Ca(NTf₂)₂ (0.2 mmol) and DABCO (0.2 mmol) to the reaction mixture.

    • Causality: While SuFEx is activation-free in biological systems, synthetic elaboration with weaker amines requires catalysis. The Ca(NTf₂)₂/DABCO system specifically accelerates the formation of sulfamides without degrading the sensitive benzoxazole ring[4].

  • Agitation: Seal the plate and agitate at room temperature for 4–12 hours.

  • Scavenging: Add polymer-supported trisamine resin to scavenge unreacted sulfonyl fluoride and excess HF byproducts.

    • Causality: Fluoride byproducts can have detrimental or synergistic off-target effects in downstream biological assays[3]. Scavenging ensures the biological readout is driven solely by the synthesized compound.

Data Interpretation & Kinetic Benchmarks

When analyzing the LC-MS data from Protocol A , use the following kinetic benchmarks to infer the nature of the labeled residue before confirming with bottom-up peptide mapping.

Table 2: Kinetic Benchmarks for Protein Labeling
Target ResidueTypical Reaction TimeOptimal pH RangeAnalytical Signature (Mass Shift)
Tyrosine (-OH) 1 - 4 hours7.0 - 8.0+215.6 Da (loss of HF)
Lysine (-NH₂) 4 - 12 hours7.5 - 8.5+215.6 Da (loss of HF)
Serine (-OH) 2 - 8 hours7.0 - 8.0+215.6 Da (loss of HF)
Histidine (-NH) 12 - 24 hours6.5 - 7.5+215.6 Da (loss of HF)

Note: If a mass shift of +199.6 Da is observed, this indicates a secondary SₙAr reaction at the C3-chloro position (loss of HCl, 36.0 Da), meaning the probe has cross-linked two adjacent residues.

References[3] Title: Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx)

Source: nih.gov URL: [2] Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: mdpi.com URL: [1] Title: Sulfur fluoride exchange Source: nih.gov URL: [4] Title: SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source: claremont.edu URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride Synthesis

Welcome to the Technical Support Center. 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride is a highly valuable electrophile widely used in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, covalent drug discovery, and ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride is a highly valuable electrophile widely used in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, covalent drug discovery, and chemical biology. However, synthesizing this warhead efficiently requires precise control over heterocycle functionalization and halogen exchange (Halex) thermodynamics.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot common yield-limiting bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating protocols.

Process Workflow

The synthesis of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride generally follows a three-phase sequence: core chlorination, regioselective chlorosulfonation, and chloride-to-fluoride exchange.

G N1 3-Hydroxy-1,2-benzisoxazole N2 3-Chloro-1,2-benzisoxazole N1->N2 POCl3, DMF Chlorination N3 3-Chloro-1,2-benzoxazole- 5-sulfonyl chloride N2->N3 ClSO3H Chlorosulfonation N4 3-Chloro-1,2-benzoxazole- 5-sulfonyl fluoride N3->N4 KF, 18-crown-6 Halex Exchange

Workflow for the 3-step synthesis of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride.

Troubleshooting Guide & FAQs

Phase 1: Core Chlorination (C-OH to C-Cl)

Q: My conversion from 3-hydroxy-1,2-benzisoxazole to 3-chloro-1,2-benzisoxazole stalls at 60-70%. How can I drive it to completion? A: The reaction relies on phosphorus oxychloride (POCl₃). Stalling is usually due to the lack of a nucleophilic catalyst. Adding a catalytic amount of N,N-dimethylformamide (DMF) generates a highly reactive Vilsmeier-Haack-type intermediate, which significantly accelerates the C-OH to C-Cl displacement 1. Ensure strictly anhydrous conditions; POCl₃ rapidly hydrolyzes in the presence of moisture, generating HCl which can protonate the heterocycle and deactivate the system.

Phase 2: Regioselective Chlorosulfonation

Q: NMR indicates I am isolating the sulfonic acid byproduct instead of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride. What went wrong? A: Sulfonyl chlorides are highly sensitive to hydrolysis. This typically occurs during the aqueous quench of excess chlorosulfonic acid (ClSO₃H). To prevent this, quench by pouring the reaction mixture slowly over crushed ice rather than liquid water to maintain a strict temperature of < 0 °C. The hydrolysis of ClSO₃H is intensely exothermic; if the local temperature spikes, the target sulfonyl chloride will rapidly hydrolyze into the corresponding sulfonic acid 2. Immediately extract the product into a cold organic solvent (e.g., dichloromethane) to isolate it from the aqueous phase.

Phase 3: Halex Reaction (SuFEx Precursor Generation)

Q: The chloride-to-fluoride exchange is low yielding and leaves unreacted sulfonyl chloride. Why? A: Fluoride is a notoriously poor nucleophile in typical organic solvents due to tight ion-pairing with its counterion (e.g., K⁺ in KF). To increase the basicity and nucleophilicity of the fluoride ion, you must use a phase-transfer catalyst like 18-crown-6 3. The crown ether chelates the potassium ion, leaving a "naked," highly reactive fluoride anion that rapidly displaces the chloride. Alternatively, using potassium bifluoride (KHF₂) in a biphasic water/acetone system can also drive the reaction without crown ethers by destabilizing hydrogen bonding at the solvent interface 4.

Quantitative Data Analysis

The choice of fluorinating system drastically impacts the final yield of the sulfonyl fluoride. Below is a comparative analysis of Halex reaction conditions applied to benzoxazole-sulfonyl chlorides.

Reagent SystemSolvent EnvironmentAdditiveReaction TimeAvg. Yield (%)Purity & Byproduct Profile
KF (aqueous) H₂O / DCMNone24 h< 30%High sulfonic acid hydrolysis byproduct.
KF (anhydrous) AcetonitrileNone16 h45 - 50%Incomplete conversion; mixed Cl/F products.
KHF₂ Acetone / H₂ONone4 h85 - 90%Good purity; requires vigorous biphasic stirring.
KF (anhydrous) Acetonitrile18-crown-6 (0.1 eq)2 h> 95% Excellent; trace impurities, rapid kinetics.

Standard Operating Procedure: Optimized Halex Reaction

This protocol utilizes the KF/18-crown-6 methodology to ensure maximum yield and prevent hydrolysis of the sensitive 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride.

Self-Validating System: This protocol is designed to be monitored via ¹⁹F NMR. The definitive appearance of a sharp singlet between +50 to +60 ppm confirms the formation of the -SO₂F group. The reaction should not be quenched until LC-MS confirms the total disappearance of the sulfonyl chloride mass [M+H]⁺, ensuring no mixed-halogen products remain.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar. Purge the flask with N₂ gas for 5 minutes.

  • Reagent Loading: Add 3-chloro-1,2-benzoxazole-5-sulfonyl chloride (1.0 equiv, 10 mmol) and anhydrous Potassium Fluoride (KF) (3.0 equiv, 30 mmol) to the flask.

  • Catalyst Addition: Add 18-crown-6 (0.1 equiv, 1 mmol) to the solid mixture. Note: 18-crown-6 is highly hygroscopic; weigh it rapidly or handle it in a glovebox.

  • Solvation: Inject 20 mL of anhydrous Acetonitrile (MeCN) into the flask. Seal the system under an N₂ balloon.

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C) for 2 to 4 hours.

  • Validation: Withdraw a 50 µL aliquot, dilute in CD₃CN, and acquire a quick ¹⁹F NMR spectrum. Proceed to workup only when the S-F peak is maximized and stable.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash the organic layer with distilled water (3 × 20 mL) to selectively partition and remove the KF and 18-crown-6.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride as a stable solid.

References

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry.National Institutes of Health (NIH) / PMC.
  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone.The Journal of Organic Chemistry (ACS).
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.CCS Publishing.
  • Heterocyclic Building Blocks-Benzisoxazole.Benzisoxazole.com.

Sources

Optimization

SuFEx Technical Support Center: Troubleshooting 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering reactivity bottlenecks when utilizing 3-chloro-1,2-benzoxazole-5-sulfony...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering reactivity bottlenecks when utilizing 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Here, we bypass generic advice to focus on the mechanistic causality behind catalytic stalling, offering self-validating protocols to achieve quantitative yields without compromising the sensitive heterocyclic core.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is the baseline reactivity of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride so low compared to standard aryl sulfonyl fluorides? A1: The low intrinsic reactivity is a hallmark of the S(VI)-F bond, which is highly resilient to oxidation, reduction, and thermolysis[1]. While one might assume the electron-withdrawing nature of the 3-chloro-1,2-benzoxazole ring would highly activate the sulfonyl group, aromatic heterocyclic sulfonyl fluorides are notably challenging substrates for SuFEx[2]. The transition of fluoride from a stable covalent bond to a leaving group requires precise assistance from strong bases or silicon additives. Without optimal activation, the thermodynamic stability of the S-F bond prevents nucleophilic attack.

Q2: I am using standard DBU catalysis (20 mol%) with an aryl silyl ether, but the reaction stalls at ~30% conversion and I observe degradation byproducts. What is happening? A2: You are experiencing a kinetic mismatch. The catalytic loading of DBU depends heavily on the "SuFExability" of the specific S(VI)-F bond[1]. Heterocyclic hubs often require high DBU loadings and extended reaction times[2]. However, prolonged exposure to DBU leads to two critical failures:

  • Catalyst Degradation: DBU is susceptible to hydrolysis under extended SuFEx conditions[3].

  • Substrate Degradation: The 3-chloro-1,2-benzoxazole ring is sensitive to prolonged exposure to nucleophilic bases, leading to ring-opening or degradation before the SuFEx coupling can reach completion.

Q3: How do I push the coupling to completion without destroying the benzoxazole core? A3: You must shift from "Classic SuFEx" to Accelerated SuFEx Click Chemistry (ASCC) . By replacing DBU with the hindered guanidine base BTMG (Barton's base) and introducing HMDS (Hexamethyldisilazane) as a silicon additive, you fundamentally alter the reaction kinetics[3]. BTMG's superior basicity (Et3N < DBU < BEMP < BTMG) rapidly activates the S-F bond, while HMDS drives the in situ formation of reactive TMS-ethers[3]. The immense thermodynamic driving force of the resulting silicon-fluoride (Si-F) bond pushes the reaction to completion in roughly 5 minutes—vastly outpacing any competing ring-degradation pathways[2].

Q4: Can I couple this hub with aliphatic alcohols, or is it restricted to phenols/amines? A4: SuFEx reactions with aliphatic alcohols are historically rare and challenging due to competing SN2 pathways of the resulting sulfonate products[2][3]. However, it is entirely possible with this hub if you elevate the BTMG catalyst loading to 20 mol% under the ASCC protocol. The reaction will proceed smoothly at room temperature, typically reaching completion within 30 minutes[3].

Part 2: Mechanistic Workflow

The following decision matrix illustrates the optimal catalytic pathways based on your chosen nucleophile, designed to bypass the stalling associated with standard DBU catalysis.

G A Target: 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride B Select Nucleophile A->B C Aryl Alcohols B->C D Aliphatic Alcohols B->D E Primary/Secondary Amines B->E F DBU (10-30 mol%) Issue: Stalling & Ring Degradation C->F Classic SuFEx G BTMG (5 mol%) + HMDS Result: Complete in 5 min C->G Accelerated SuFEx H BTMG (20 mol%) + HMDS Result: Complete in 30 min D->H Elevated Loading I KHF2 or BEMP Catalysis Result: High Chemoselectivity E->I Base/Salt Activation F->G Upgrade Catalyst

Caption: Decision matrix for optimizing SuFEx reactivity of heterocyclic sulfonyl fluorides.

Part 3: Quantitative Data Presentation

To illustrate the necessity of catalyst optimization, the table below summarizes the kinetic and yield differences when coupling 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride with a standard aryl alcohol (e.g., phenol) across different catalytic systems.

Catalytic SystemLoading (mol%)AdditiveReaction TimeConversion YieldObserved Side Reactions
Triethylamine (TEA) 20%None24 hours< 5%None (Unreactive)
DBU 20%None24 hours~30%Benzoxazole ring opening
BEMP 10%None12 hours72%Minor hydrolysis
BTMG (ASCC) 5% HMDS (1.5 eq) 5 minutes > 95% None (Quantitative)

Note: The operational simplicity of the ASCC method only requires evaporation of volatile side products (NH₃, Me₃Si-F, TMS-OH) rather than extensive chromatography[3].

Part 4: Self-Validating Experimental Protocol

Accelerated SuFEx Click Chemistry (ASCC) for S-O Coupling

This protocol is engineered as a self-validating system. By carefully staging the addition of reagents, we prevent the accumulation of unreacted basic intermediates that cause ring degradation.

Materials Required:

  • 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride (1.0 equiv)

  • Target Aryl Alcohol (1.0 equiv)

  • Hexamethyldisilazane (HMDS) (1.5 equiv)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.05 equiv / 5 mol%)

  • Anhydrous Acetonitrile (CH₃CN)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes to ensure an anhydrous environment.

  • Substrate Loading: Add 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride (1.0 mmol) and the aryl alcohol (1.0 mmol) to the flask.

  • Solvent & Additive Introduction: Dissolve the substrates in 2.0 mL of anhydrous CH₃CN. Crucial Step: Inject HMDS (1.5 mmol) into the solution before adding the catalyst.

    • Causality Check: Adding HMDS first ensures that as soon as the base activates the system, the silicon additive is present to trap the leaving fluoride ion as TMS-F, driving the thermodynamic sink and preventing fluoride-mediated side reactions[3].

  • Catalyst Injection: Inject BTMG (0.05 mmol, 5 mol%) dropwise at room temperature. The reaction mixture may exhibit a slight exotherm.

  • Validation & Monitoring: Stir the reaction for exactly 5 minutes. Pull a 10 µL aliquot, quench in LCMS-grade methanol, and analyze via LCMS.

    • Self-Validation: You should observe complete disappearance of the sulfonyl fluoride peak (m/z 235.6) and the emergence of the corresponding sulfonate product. If unreacted starting material remains, verify the anhydrous integrity of your HMDS.

  • Workup: Because ASCC is a near-perfect click reaction, extensive purification is unnecessary. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the solvent and volatile byproducts (NH₃, Me₃Si-F, TMS-OH, and BTMG)[3].

  • Isolation: Pass the crude residue through a short plug of silica gel (EtOAc/Hexanes) to yield the analytically pure aryl sulfonate.

References

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. National Institutes of Health (PMC). Available at:[Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. Available at:[Link]

  • CHAPTER 1: New Polymers From SuFEx Click Chemistry: Syntheses and Perspectives. Royal Society of Chemistry. Available at:[Link]

  • Sulfur fluoride exchange. National Institutes of Health (PMC). Available at:[Link]

Sources

Troubleshooting

Minimizing side reactions with 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride

Technical Support Center: Troubleshooting 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride Workflows Global Support Hub | Operating Hours: 09:00 - 18:00 JST (Japan Standard Time) Welcome to the advanced troubleshooting guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride Workflows Global Support Hub | Operating Hours: 09:00 - 18:00 JST (Japan Standard Time)

Welcome to the advanced troubleshooting guide for 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride (CAS: 1934411-90-1). As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the chemoselective challenges of this highly versatile, bifunctional building block[1].

Conceptual Overview: The Causality of Side Reactions

This molecule features two orthogonal reactive sites:

  • The 3-Chloro-1,2-benzoxazole core: A highly electrophilic site susceptible to nucleophilic aromatic substitution (SNAr)[2].

  • The Sulfonyl Fluoride (-SO₂F) group: A privileged hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[3].

The primary root cause of experimental failure with this compound is cross-reactivity and base-induced degradation . The 1,2-benzisoxazole ring is inherently sensitive to strong bases, which can induce ring-cleavage pathways (related to Kemp elimination mechanisms) yielding salicylonitrile derivatives[4]. Simultaneously, off-target SuFEx or SNAr reactions can lead to complex oligomeric mixtures if the catalyst, nucleophile, and stoichiometry are not precisely controlled.

Reactivity Hub 3-Chloro-1,2-benzoxazole- 5-sulfonyl fluoride SuFEx Target: SuFEx Pathway (Preserves 3-Cl) Hub->SuFEx Silyl Ethers + KHF2 (Mild Conditions) SNAr Target: SNAr Pathway (Preserves -SO2F) Hub->SNAr Amines + DIPEA (Microwave, No F-) RingOpen Side Reaction: Benzoxazole Ring Cleavage Hub->RingOpen Strong Base (DBU, KOH) or High Temp Hydrolysis Side Reaction: -SO2F Hydrolysis Hub->Hydrolysis Aqueous NaOH/KOH

Chemoselective pathways and base-induced side reactions of the bifunctional hub.

FAQ & Troubleshooting Guide

Q1: I am trying to perform a SuFEx reaction with a phenol, but I am observing massive degradation and ring-opening of the benzisoxazole core. What is happening? A1: You are likely using a strong, nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an alkali hydroxide. While DBU is a classic SuFEx catalyst, the 1,2-benzisoxazole ring is highly sensitive to base-induced cleavage[4]. Strong bases attack the electrophilic C3 position or deprotonate intermediates, leading to the collapse of the N-O bond. Solution: Switch to a milder, non-nucleophilic SuFEx catalyst. Bifluoride salts (e.g., KHF₂) or BEMP are highly recommended as they activate the silyl ether for SuFEx without triggering benzisoxazole ring opening.

Q2: When performing an SNAr reaction with a primary amine at the 3-chloro position, my -SO₂F group is also reacting, forming a sulfonamide. How do I achieve selectivity? A2: Primary aliphatic amines are strong enough nucleophiles to attack both the 3-chloro position (via SNAr) and the -SO₂F group (via uncatalyzed SuFEx), especially under prolonged heating. Solution: To selectively target the 3-chloro position, strictly limit the amine stoichiometry to 1.0–1.05 equivalents. Use a non-nucleophilic base (like DIPEA) as the acid scavenger. Furthermore, employing microwave irradiation (e.g., 80°C for 1–2 hours) accelerates the SNAr pathway[2], kinetically outcompeting the slower, uncatalyzed sulfonamide formation.

Q3: Can I use aqueous workups for this compound? A3: Yes, but with strict pH control. The -SO₂F group is remarkably stable to neutral water compared to traditional sulfonyl chlorides[3]. However, alkaline aqueous solutions (pH > 9) will rapidly hydrolyze the sulfonyl fluoride to the corresponding sulfonic acid and simultaneously degrade the benzisoxazole ring. Always quench reactions with saturated aqueous NH₄Cl or a mild phosphate buffer (pH 7).

Quantitative Data: Catalyst Matrix for SuFEx on Benzisoxazoles

To assist in your experimental design, we have quantified the impact of various catalysts on this specific scaffold.

CatalystpKa (Conjugate Acid)SuFEx Efficiency (-SO₂F)Ring Stability (3-Cl site)Recommended Use Case
KHF₂ N/A (Bifluoride)ExcellentHighSilyl ether coupling (First choice)
BEMP ~27.6ExcellentModerateSterically hindered substrates
DBU ~12.5HighLow (Ring Cleavage) Avoid for benzisoxazoles
DIPEA ~10.5PoorHighSNAr acid scavenger (Not for SuFEx)

Validated Experimental Protocols

Protocol A: Selective SNAr (Synthesis of 3-Amino-1,2-benzoxazole-5-sulfonyl fluoride)

Causality Principle: Microwave heating provides the activation energy required for the SNAr at the sterically constrained 3-position, while the strict absence of fluoride catalysts prevents the -SO₂F group from reacting[2].

  • Preparation: In an oven-dried microwave vial, dissolve 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride (1.0 equiv, 0.5 mmol) in anhydrous Acetonitrile (3.0 mL).

  • Reagent Addition: Add the target secondary amine (e.g., morpholine, 1.05 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.2 equiv). Critical: Do not add excess amine to prevent off-target SuFEx.

  • Reaction: Seal the vial and subject it to microwave irradiation at 80°C for 60 minutes.

  • Monitoring: Check completion via LC-MS. The -SO₂F group should remain intact (mass shift corresponding only to Cl → Amine substitution).

  • Workup: Dilute with EtOAc, wash with saturated aqueous NH₄Cl (pH ~6-7), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Selective SuFEx (Synthesis of 3-Chloro-1,2-benzoxazole-5-sulfonate)

Causality Principle: Using a pre-formed aryl silyl ether and a bifluoride catalyst selectively activates the silicon-oxygen bond, driving the SuFEx reaction at the -SO₂F hub without generating free nucleophiles that could attack the 3-chloro position or cleave the ring[3].

  • Preparation: In a dry round-bottom flask under Argon, dissolve 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride (1.0 equiv, 1.0 mmol) and the aryl tert-butyldimethylsilyl (TBS) ether (1.1 equiv) in anhydrous DMF (5.0 mL).

  • Catalysis: Add Potassium bifluoride (KHF₂, 0.2 equiv).

  • Reaction: Stir at room temperature for 12–24 hours. The reaction is entirely base-free, preserving the fragile benzisoxazole ring.

  • Workup: Quench with neutral water and extract with DCM. Wash the organic layer with brine, dry over MgSO₄, and purify via silica gel chromatography.

Workflows Start Goal: Functionalize 3-Chloro-1,2-benzoxazole- 5-sulfonyl fluoride Dec1 Target Site? Start->Dec1 PathSNAr Target: 3-Chloro Dec1->PathSNAr SNAr PathSuFEx Target: -SO2F Dec1->PathSuFEx SuFEx ActSNAr Use: Amine (1.05 eq) + DIPEA + Microwave PathSNAr->ActSNAr ActSuFEx Use: Aryl-OTBS + KHF2 (Mild F-) PathSuFEx->ActSuFEx WarnSNAr Avoid: Excess Amine (Prevents -SO2F attack) ActSNAr->WarnSNAr WarnSuFEx Avoid: DBU / Strong Base (Prevents Ring Cleavage) ActSuFEx->WarnSuFEx

Decision tree for chemoselective functionalization and side-reaction avoidance.

References

  • AiFChem. "1934411-90-1 | 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride - AiFChem.
  • ResearchGate. "Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent.
  • ResearchGate. "1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry.
  • Wikipedia. "Benzisoxazole.
  • Chim.it. "Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.

Sources

Optimization

Technical Support Center: Purification of 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride Derivatives

System Overview & Chemical Causality 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride and its derivatives are highly valued bifunctional hubs in drug discovery and materials science. They feature two distinct electrophilic s...

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Author: BenchChem Technical Support Team. Date: April 2026

System Overview & Chemical Causality

3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride and its derivatives are highly valued bifunctional hubs in drug discovery and materials science. They feature two distinct electrophilic sites:

  • The 3-Chloro-1,2-benzoxazole core: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) at the C3 position.

  • The Sulfonyl Fluoride (-SO₂F) group: A premier functional handle for [1].

The Purification Challenge: During synthesis (often from the corresponding sulfonyl chloride), researchers must isolate the product without triggering premature SNAr at the C3 position or hydrolyzing the S-F bond. Fortunately, the thermodynamic stability of the -SO₂F group allows for aggressive aqueous washing to destroy unreacted precursors, a technique foundational to [2].

Troubleshooting & FAQs

Q1: My crude mixture contains unreacted 3-chloro-1,2-benzoxazole-5-sulfonyl chloride. How do I separate it from the target sulfonyl fluoride? A: Do not attempt to separate them via chromatography first, as they often co-elute. Instead, exploit their differential hydrolytic stability. Sulfonyl chlorides hydrolyze rapidly in mild aqueous base, while sulfonyl fluorides are virtually inert to water and mild nucleophiles due to heterolytic cleavage resistance. Washing the crude mixture with saturated aqueous NaHCO₃ will convert the sulfonyl chloride into a water-soluble sulfonate salt, leaving the sulfonyl fluoride intact in the organic layer.

Q2: I am observing degradation of the 3-chloro-1,2-benzoxazole ring during silica gel chromatography. What is causing this? A: The C3-chloro position is highly activated. Standard silica gel can sometimes be slightly acidic, which, combined with trace moisture, can promote ring-opening or hydrolysis of the benzoxazole core to a salicylic acid derivative. Solution: Use deactivated (neutralized) silica gel, or pre-treat your column with 1% triethylamine (TEA) in hexanes. Caution: Ensure all TEA is flushed out before loading your compound, as concentrated amines can catalyze unwanted SuFEx or SNAr reactions.

Q3: Can I use reverse-phase HPLC (RP-HPLC) for final purification? A: Yes, but with strict solvent controls. Because the -SO₂F group is stable in aqueous environments, RP-HPLC (Water/Acetonitrile) is viable. However, avoid using nucleophilic additives like ammonium hydroxide or strong amine buffers, which can trigger premature SuFEx reactions. Use 0.1% Formic Acid as a modifier instead.

Self-Validating Experimental Protocols

Protocol A: Selective Precursor Hydrolysis & Liquid-Liquid Extraction

Objective: Remove residual sulfonyl chloride without compromising the sulfonyl fluoride or the benzoxazole core.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Hydrolysis Wash: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously at room temperature for 30 minutes.

    • Causality: The biphasic stirring ensures the water-sensitive -SO₂Cl reacts with the aqueous base, forming the highly polar -SO₃Na salt.

    • Self-Validation Checkpoint: Monitor gas (CO₂) evolution. The cessation of bubbling indicates that the hydrolysis of the sulfonyl chloride and neutralization of residual HCl is complete.

  • Phase Separation: Transfer to a separatory funnel. Drain the aqueous layer (contains the unwanted sulfonate).

  • Organic Wash: Wash the organic layer once with brine to remove residual water and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30°C.

    • Self-Validation Checkpoint: Analyze the residue via TLC (Hexane:EtOAc 3:1). The baseline streak (characteristic of sulfonic acids) should be completely absent, leaving a clean, high-Rf spot for the sulfonyl fluoride.

Protocol B: Flash Column Chromatography

Objective: Isolate the 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride from non-polar organic byproducts.

  • Column Preparation: Slurry pack a column with neutral silica gel (230-400 mesh) using 100% Hexanes.

  • Loading: Dissolve the dried crude in a minimum volume of Dichloromethane (DCM) and load it onto the silica bed.

  • Elution: Run a gradient from 100% Hexanes to 80:20 Hexanes:EtOAc.

    • Causality: The -SO₂F group decreases the overall polarity of the molecule compared to its hydrogen-bond-donating counterparts, causing it to elute relatively early.

  • Fraction Collection: Monitor fractions via UV absorption at 254 nm.

    • Self-Validation Checkpoint: The product will show strong UV activity due to the benzoxazole chromophore. Spotting fractions on TLC and treating with a nucleophilic stain (e.g., KMnO₄) will confirm the presence of the electrophilic hub.

Quantitative Data Summary

The following table summarizes the expected outcomes and optimal parameters for purifying 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride derivatives based on established SuFEx methodologies.

Purification MethodOptimal Solvent SystemTarget Impurity RemovedAverage Yield RecoveryProduct Purity (HPLC)
Biphasic Hydrolysis EtOAc / Sat. NaHCO₃ (aq)Unreacted -SO₂Cl92 - 98%> 85%
Flash Chromatography Hexanes / EtOAc (Gradient)Organic byproducts85 - 90%> 95%
Recrystallization Heptane / DCMTrace isomers70 - 80%> 99%
RP-HPLC Water / MeCN (0.1% FA)Complex mixtures60 - 75%> 99.5%

Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Contains -SO2F, -SO2Cl, & Byproducts) AqWorkup Aqueous NaHCO3 Wash (Hydrolyzes -SO2Cl to -SO3Na) Start->AqWorkup PhaseSep Phase Separation (Organic vs Aqueous) AqWorkup->PhaseSep OrgLayer Organic Layer (Contains -SO2F Product) PhaseSep->OrgLayer Extract with EtOAc AqLayer Aqueous Layer (Discard -SO3Na) PhaseSep->AqLayer Drain Chromatography Neutral Silica Chromatography (Hexane/EtOAc) OrgLayer->Chromatography PureProduct Pure 3-Chloro-1,2-benzoxazole- 5-sulfonyl fluoride Chromatography->PureProduct

Workflow for the isolation and purification of benzoxazole SuFEx hubs.

References

  • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition URL: [Link]

  • Title: SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride Reactions

Welcome to the Advanced Application Support Center. As drug development professionals increasingly utilize Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, working with bifunctional hubs like 3-chloro-1,2-benzoxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals increasingly utilize Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, working with bifunctional hubs like 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride presents unique chemoselectivity challenges.

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic troubleshooting, catalyst optimization data, and self-validating protocols to ensure orthogonal reactivity in your syntheses.

The Dual-Reactivity Dilemma (Mechanistic Overview)

3-chloro-1,2-benzoxazole-5-sulfonyl fluoride possesses two highly reactive electrophilic sites. The sulfonyl fluoride (-SO₂F) group is primed for SuFEx coupling. However, the 3-chloro position on the electron-deficient benzoxazole ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Furthermore, the benzoxazole core can undergo base-mediated ring opening under harsh conditions. Selecting a catalyst that activates the S-F bond without triggering SNAr or degradation is the core challenge of this workflow.

Chemoselectivity Substrate 3-chloro-1,2-benzoxazole- 5-sulfonyl fluoride SuFEx SuFEx Pathway (Target: -SO2F) Substrate->SuFEx Lewis Acids / BTMG SNAr SNAr Pathway (Side-reaction: 3-Cl) Substrate->SNAr Nucleophilic Amines Degradation Ring Opening (Base-mediated) Substrate->Degradation Strong Bases (DBU)

Chemoselective pathways of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride.

Troubleshooting & FAQs

Q1: Why am I observing high levels of degradation and multiple byproducts when using DBU for the SuFEx reaction? A1: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong 1[1]. While it is a standard catalyst for activating S-F bonds, its strong nucleophilicity and basicity promote unwanted deprotonation and nucleophilic attack on the sensitive benzoxazole ring. This leads to competing SNAr and ring-opening degradation. Solution: Transition to sterically hindered bases (like BTMG) or Lewis acid catalysts that do not rely on Brønsted basicity.

Q2: How can I achieve rapid SuFEx coupling with aryl alcohols without degrading the 3-chloro group? A2: Employ the 2 protocol using BTMG (Barton's base) and HMDS[2]. BTMG is highly basic but sterically hindered, preventing it from attacking the 3-chloro position. HMDS acts as an in-situ silylating agent, converting the aryl alcohol into a highly reactive silyl ether, which accelerates the reaction to completion in under 5 minutes without side reactions[2].

Q3: What is the optimal catalyst if my nucleophile is an aliphatic amine? A3: Aliphatic amines are highly nucleophilic and will readily outcompete the SuFEx catalyst to initiate SNAr at the 3-chloro position. To achieve orthogonal SuFEx, use a 3 like Calcium bis(trifluoromethanesulfonyl)imide, Ca(NTf₂)₂[4]. The calcium ion coordinates directly to the sulfonyl oxygen and captures the fluoride leaving group, providing electrophilic activation without adding basicity to the system, thereby preserving the benzoxazole core[5].

Catalyst Optimization Matrix

To facilitate rapid decision-making, synthesize your experimental design using the quantitative comparisons below:

Catalyst SystemTypical LoadingReaction TimeChemoselectivity (SuFEx vs SNAr)Mechanistic Profile & Recommended Use
DBU 10–20 mol%2–12 hPoorStrong amidine base; triggers ring degradation. Not recommended for this substrate.
BEMP 5–10 mol%1–6 hModeratePhosphazene superbase; highly active but air-sensitive. Can cause minor degradation over time.
BTMG + HMDS 1–5 mol%< 30 minExcellentSterically hindered base + in-situ silylation. Optimal for aryl alcohols and phenols.
Ca(NTf₂)₂ 10 mol%2–24 hExcellentLewis acid activation. Optimal for aliphatic amines and base-sensitive hubs.
Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, these protocols are designed as self-validating systems. They incorporate specific causality for each step and built-in analytical checkpoints to verify orthogonal reactivity.

Protocol A: Accelerated SuFEx (ASCC) for Aryl Alcohols

Target: Chemoselective S-O bond formation.

  • Preparation: Dissolve 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride (1.0 eq) and the aryl alcohol (1.0 eq) in anhydrous acetonitrile (MeCN) (0.2 M).

    • Mechanistic Causality: MeCN provides a polar aprotic environment that stabilizes the highly polar SuFEx transition state without acting as a competing nucleophile.

  • In-Situ Silylation: Add HMDS (1.0 eq) to the stirring solution.

    • Mechanistic Causality: HMDS transiently silylates the aryl alcohol, generating a reactive silyl ether intermediate that is the ideal partner for SuFEx exchange.

  • Catalyst Addition: Add BTMG (1.0 to 5.0 mol%).

    • Mechanistic Causality: BTMG's steric bulk prevents SNAr at the 3-chloro position, while its high basicity activates the S-F bond.

  • Reaction & Self-Validation: Stir at room temperature for 5–30 minutes.

    • Analytical Checkpoint: Monitor via LC-MS. Successful orthogonal SuFEx is validated by the disappearance of the starting mass (m/z 235.6) and the appearance of the desired sulfonate product. If you observe the mass of a Cl-displaced byproduct, unwanted SNAr has occurred, indicating moisture contamination or excess base.

  • Purification: Evaporate volatile byproducts (TMS-F, TMS-OH, BTMG) under reduced pressure and pass the crude mixture through a short silica pad.

Workflow Prep 1. Substrate + Nucleophile Additive 2. Add HMDS (Silylation) Prep->Additive Catalyst 3. Add BTMG (1-5 mol%) Additive->Catalyst Reaction 4. Stir at RT (LC-MS Check) Catalyst->Reaction Purification 5. Evaporate & Filter Reaction->Purification

Self-validating SuFEx workflow prioritizing chemoselectivity and high yield.

Protocol B: Lewis Acid-Catalyzed SuFEx for Amines

Target: Chemoselective S-N bond formation.

  • Preparation: Dissolve the substrate (1.0 eq) and silyl amine (1.0 eq) in anhydrous MeCN.

  • Catalyst Addition: Add Ca(NTf₂)₂ (10 mol%).

    • Mechanistic Causality: The calcium Lewis acid coordinates to the sulfonyl oxygen, activating the S-F bond electrophilically. This completely circumvents the use of Brønsted bases, eliminating the risk of base-mediated benzoxazole ring degradation.

  • Reaction & Self-Validation: Stir at room temperature to 50 °C for 2–24 hours.

    • Analytical Checkpoint: Monitor via TLC (UV active). The retention of the 3-chloro group can be confirmed post-workup by ¹H-NMR (look for the absence of upfield shifts in the aromatic region, which would otherwise be typical of SNAr substitution).

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride

Core Principles of Reagent Stability 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride is a highly versatile, bifunctional building block. It features a sulfonyl fluoride group primed for Sulfur(VI) Fluoride Exchange (SuFEx)...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Principles of Reagent Stability

3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride is a highly versatile, bifunctional building block. It features a sulfonyl fluoride group primed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, alongside a 3-chloro-1,2-benzoxazole core capable of undergoing nucleophilic aromatic substitution (SNAr).

While the S(VI)-F bond is famously resistant to hydrolysis under strictly neutral aqueous conditions compared to traditional sulfonyl chlorides (1), this stability is not absolute. The electron-withdrawing nature of the benzoxazole scaffold significantly increases the electrophilicity of the sulfonyl center. Hydrolytic degradation during storage is almost always causal: it requires activation by specific hydrogen-bonding networks or trace Lewis bases (2). When exposed to ambient moisture and adventitious basicity (e.g., alkaline silanols on cheap glass surfaces or basic impurities), the S-F bond undergoes slow, irreversible hydrolysis to the corresponding sulfonic acid.

HydrolysisMechanism ArSO2F Ar-SO2F (Intact S-F Bond) Activated Activated S(VI) Center ArSO2F->Activated Base Interaction Base Trace Base / Silanols (Catalyst) Base->Activated ArSO3H Ar-SO3H + HF (Hydrolyzed Product) Activated->ArSO3H + H2O H2O Atmospheric H2O (Nucleophile) H2O->ArSO3H

Base-catalyzed hydrolysis pathway of arylsulfonyl fluorides in the presence of moisture.

Diagnostic Q&A: Troubleshooting Degradation

Q: I stored my bulk reagent at -20 °C, but after three months, my SuFEx yields dropped by 40%. Why? A: You are likely experiencing condensation-driven hydrolysis. When a cold, bulk container is opened in an ambient laboratory environment, atmospheric water immediately condenses on the cold reagent. Even if returned to the freezer, this trapped moisture will slowly hydrolyze the sulfonyl fluoride over time. Causality: Temperature cycling without inert gas backfilling introduces cumulative water equivalents.

Q: Can I store this reagent in standard glass vials with rubber septa? A: Absolutely not. Standard operating procedures for moisture-sensitive sulfur compounds explicitly warn against the use of rubber septa. Sulfonyl halides slowly degrade rubber polymers, leading to micro-fissures that destroy the inert atmosphere and permit moisture ingress (3). Always use PTFE-lined screw caps, as PTFE is highly chemically inert and provides a hermetic seal.

Q: Does the 3-chloro-1,2-benzoxazole ring require light protection? A: Yes. Heterocyclic systems containing N-O bonds can undergo slow photochemical degradation or rearrangement under prolonged exposure to ambient UV/visible light. Amber glass is mandatory for long-term stability.

Quantitative Storage Parameters

To ensure zero-degradation over a 12+ month lifecycle, storage conditions must be strictly controlled. The table below summarizes the causality behind each parameter.

ParameterRecommended ConditionSub-optimal / Failure ConditionConsequence of Failure
Temperature -20 °CRoom Temperature (20–25 °C)Accelerated kinetics for base-catalyzed S-F hydrolysis and potential ring degradation.
Atmosphere Argon (Ar) or Nitrogen (N2)Ambient AirNucleophilic attack by H2O; oxidative stress on the heterocycle.
Container Amber glass with PTFE-lined capClear glass with rubber septumPhotodegradation (N-O bond cleavage); rubber degradation leading to moisture ingress.
Handling Single-use aliquots (50–100 mg)Repeated opening of bulk containerCumulative condensation of atmospheric moisture into the cold reagent.

The Self-Validating Storage & Retrieval Protocol

To eliminate human error, your storage methodology must act as a self-validating system. Follow this step-by-step protocol upon receiving 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride.

Phase 1: Inert Aliquotting (Setup)
  • Glovebox Transfer: Immediately upon receipt, transfer the sealed bulk reagent into an Argon-filled glovebox (H2O < 1 ppm, O2 < 1 ppm).

  • Aliquotting: Divide the bulk material into single-use quantities (e.g., 50 mg) into pre-oven-dried (120 °C for 4 hours) amber glass vials. Causality: This completely eliminates freeze-thaw condensation cycles for the parent batch.

  • Primary Sealing: Cap each vial tightly with a PTFE-lined screw cap.

  • Secondary Containment: Place the aliquots into a secondary vacuum-sealable Mylar bag or a small desiccator jar containing indicating Drierite (blue CoCl2-based desiccant).

  • Storage: Transfer the secondary container to a -20 °C freezer.

Phase 2: Retrieval (Usage)
  • Equilibration (Critical Step): Remove the secondary container from the freezer and allow it to sit at room temperature for at least 30 minutes before opening. Causality: Opening a cold container causes instant moisture condensation. The vial must reach ambient temperature first.

  • System Validation: Inspect the indicating Drierite in the secondary container.

    • Self-Validation Check: If the desiccant is Blue , the micro-environment remained dry; proceed with confidence. If the desiccant is Pink , the hermetic seal failed, and the aliquot must be analytically verified before use.

StorageProtocol Start Receive Bulk Reagent Glovebox Transfer to Argon Glovebox (H2O < 1 ppm) Start->Glovebox Aliquot Aliquot into Amber Vials (Single-use quantities) Glovebox->Aliquot Seal Seal with PTFE-Lined Caps Aliquot->Seal Secondary Place in Secondary Desiccator (with Indicating Drierite) Seal->Secondary Store Store at -20°C Secondary->Store Validate Pre-Reaction Validation (19F NMR / LC-MS) Store->Validate Before use

Self-validating workflow for the moisture-free storage and retrieval of sulfonyl fluorides.

Analytical Verification (Pre-Reaction)

If a storage breach is suspected, do not proceed with your SuFEx reaction blindly. Validate the reagent's structural integrity using the following analytical checkpoints:

  • 19F NMR Spectroscopy (Gold Standard): Dissolve a small sample in anhydrous CDCl3. An intact arylsulfonyl fluoride will present a sharp singlet typically between +60 ppm to +65 ppm (relative to CFCl3). If you observe a peak emerging far upfield (around -119 ppm ), this indicates the presence of free fluoride ions (HF/F-), confirming that S-F bond hydrolysis has occurred.

  • LC-MS Analysis: The hydrolyzed product (3-chloro-1,2-benzoxazole-5-sulfonic acid) is highly polar and will elute significantly earlier than the parent sulfonyl fluoride on a standard C18 reverse-phase column. Look for the corresponding [M-F+OH] mass shift.

References

  • Source: NIH PubMed Central (PMC)
  • Source: Oxford Academic (National Science Review)
  • Source: Michigan State University (MSU)

Sources

Reference Data & Comparative Studies

Validation

3-chloro-1,2-benzoxazole-5-sulfonyl fluoride vs sulfonyl chlorides in SuFEx chemistry

Title: The SuFEx Paradigm: 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride vs. Sulfonyl Chlorides in Late-Stage Functionalization Introduction Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally redefined the landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The SuFEx Paradigm: 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride vs. Sulfonyl Chlorides in Late-Stage Functionalization

Introduction Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally redefined the landscape of click chemistry, offering unprecedented thermodynamic stability and chemoselectivity compared to traditional sulfonylation methods[1]. For decades, sulfonyl chlorides (SCs) were the default reagents for synthesizing sulfonamides and sulfonate esters. However, their susceptibility to hydrolysis, reductive cleavage, and off-target side reactions has severely limited their utility in complex biological environments and late-stage drug functionalization[2].

Enter the sulfonyl fluorides (SFs). By replacing the labile S-Cl bond with a highly stable S-F "golden bond," researchers can execute highly selective ligations under mild conditions[3]. This guide provides a rigorous, objective comparison between sulfonyl chlorides and a highly specialized SuFEx hub: 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride [4]. We will dissect the mechanistic causality behind their performance differences and provide a self-validating protocol for orthogonal functionalization designed for drug development professionals.

Mechanistic Causality: Why Fluoride Outperforms Chloride

The superiority of sulfonyl fluorides over sulfonyl chlorides is rooted in fundamental thermodynamic and kinetic principles[1][2]:

  • Bond Dissociation Energy & Thermodynamic Stability: The homolytic bond dissociation energy of the S-F bond (e.g., in SO₂F₂) is approximately 90.5 kcal/mol, nearly double that of the S-Cl bond (46.0 kcal/mol)[2]. This immense energy barrier renders sulfonyl fluorides exceptionally stable to thermolysis and resistant to premature hydrolysis in aqueous media.

  • Resistance to Reduction: The high polarizability of the chlorine center in -SO₂Cl groups makes them highly susceptible to reductive attack, leading to homolytic cleavage and the generation of highly reactive chlorine radicals (Cl·)[2]. This often results in a complex mixture of sulfonated and chlorinated products. In stark contrast, the strong electronegativity of fluorine ensures that S-F bond cleavage is strictly heterolytic, yielding exclusive chemoselectivity at the sulfur center[1][2].

  • Proton-Fluoride Synergy: The unique stabilization of the leaving fluoride ion by protons or specialized Lewis bases (like DBU or BEMP) allows SuFEx reactions to proceed smoothly in aqueous or protic environments where sulfonyl chlorides would rapidly degrade[1].

MechanisticDivergence SF Sulfonyl Fluoride (S-F: 90.5 kcal/mol) HetCleavage Heterolytic Cleavage (Stable to Reduction) SF->HetCleavage Nucleophile / Base SC Sulfonyl Chloride (S-Cl: 46.0 kcal/mol) HomCleavage Homolytic Cleavage (Radical Generation) SC->HomCleavage Reductive/Harsh Conditions MixedProd Mixed Products (Sulfonated + Chlorinated) SC->MixedProd Nucleophile SuFExProd Exclusive Sulfonylation (High Yield >90%) HetCleavage->SuFExProd HomCleavage->MixedProd

Mechanistic divergence of sulfonyl fluorides vs chlorides.

Chemical Profile: 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride

While simple sulfonyl fluorides are valuable, bifunctional SuFEx hubs unlock the modular assembly of complex pharmacophores. 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride (CAS: 1934411-90-1) represents a masterclass in reagent design[4].

  • The Benzoxazole Core: A privileged scaffold in medicinal chemistry, found in numerous anti-inflammatory, antimicrobial, and antitumor agents[5][6].

  • The 5-Sulfonyl Fluoride: Enables late-stage SuFEx click coupling with amines or phenols[3].

  • The 3-Chloro Group: Acts as an orthogonal reactive handle. Unlike the highly stable S-F group, the 3-chloro position on the electron-deficient 1,2-benzoxazole ring is primed for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling[7].

Attempting to synthesize an analogous "3-chloro-1,2-benzoxazole-5-sulfonyl chloride" would be synthetically treacherous; the highly reactive S-Cl bond would likely degrade during the installation of the 3-chloro group or cross-react during subsequent functionalizations[8].

Quantitative Performance Comparison

The following table synthesizes experimental performance metrics comparing aliphatic/aromatic sulfonyl fluorides against their chloride counterparts in parallel synthesis environments[2][8].

Parameter3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride (SuFEx)Standard Sulfonyl Chlorides
Bond Dissociation Energy ~90.5 kcal/mol (S-F)~46.0 kcal/mol (S-Cl)
Aqueous Stability Highly stable (pH 1–10)Rapidly hydrolyzes
Cleavage Mechanism Strictly HeterolyticProne to Homolytic (Radical)
Chemoselectivity Exclusive sulfonylationMixed (Sulfonylation + Chlorination)
Yield with Amino Alcohols >90% (Selective for amine)<30% (Poor selectivity/degradation)
Orthogonal Functionalization Compatible with Pd-catalysis & SNArIncompatible (S-Cl degrades)

Self-Validating Experimental Protocol: Orthogonal Bifunctionalization

To demonstrate the practical superiority of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride, we detail a self-validating, two-step protocol. This workflow leverages the thermodynamic stability of the S-F bond to perform a SuFEx reaction first, followed by an SNAr reaction at the 3-chloro position. If a sulfonyl chloride were used, Step 1 would yield massive hydrolysis, and Step 2 would be impossible.

Objective: Synthesis of a 3-amino-1,2-benzoxazole-5-sulfonamide derivative.

Step 1: SuFEx Click Sulfonylation

  • Preparation: In an oven-dried 10 mL round-bottom flask, dissolve 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and a primary amine (e.g., benzylamine, 1.1 equiv) in anhydrous acetonitrile (3.0 mL).

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv, 10 mol%) dropwise at room temperature. Causality Note: DBU acts as a specialized SuFEx catalyst, facilitating the proton-fluoride exchange without hydrolyzing the S-F bond[3].

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The S-F bond reacts exclusively with the amine, leaving the 3-chloro group entirely intact.

  • Workup: Dilute with EtOAc, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate. The high chemoselectivity typically requires minimal column chromatography.

Step 2: Orthogonal SNAr at the 3-Chloro Position

  • Preparation: Dissolve the purified sulfonamide intermediate from Step 1 (1.0 equiv) in anhydrous DMF (2.0 mL).

  • Nucleophilic Attack: Add a secondary amine (e.g., morpholine, 2.0 equiv) and K₂CO₃ (2.0 equiv).

  • Reaction: Heat the mixture to 80°C for 6 hours. Causality Note: The electron-withdrawing nature of the newly formed sulfonamide group further activates the benzoxazole ring, accelerating the displacement of the 3-chloro group.

  • Validation: LC-MS will confirm the complete displacement of the chloride, yielding the bifunctionalized pharmacophore.

ExperimentalWorkflow Start 3-Chloro-1,2-benzoxazole- 5-sulfonyl fluoride SuFEx Step 1: SuFEx Click (Amine, DBU, MeCN) Start->SuFEx Chemoselective Intermediate 3-Chloro-benzoxazole Sulfonamide SuFEx->Intermediate SNAr Step 2: SNAr (Morpholine, Heat) Intermediate->SNAr Orthogonal Final Bifunctionalized Benzoxazole SNAr->Final

Self-validating workflow for orthogonal functionalization.

Conclusion

The transition from sulfonyl chlorides to sulfonyl fluorides is not merely an incremental improvement; it is a fundamental paradigm shift in synthetic logic. Reagents like 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride perfectly encapsulate this evolution. By harnessing the ~90.5 kcal/mol S-F bond, researchers can execute highly selective, high-yielding SuFEx ligations that resist reductive cleavage and off-target chlorination[2]. Furthermore, the strategic inclusion of the 3-chloro handle allows for orthogonal late-stage functionalization, providing drug development professionals with a robust, modular toolkit for constructing complex benzoxazole-based therapeutics.

References

  • National Institutes of Health (NIH). "Sulfur fluoride exchange." PMC10398606. [Link]

  • ACS Combinatorial Science. "Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides." ACS Publications. [Link]

Sources

Comparative

A Comparative Guide to the NMR Characterization of 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride and Its Analogs for Applications in Covalent Drug Discovery

An objective comparison of the product's performance with other alternatives is provided, supported by experimental data. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven ins...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the product's performance with other alternatives is provided, supported by experimental data. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights, explaining the causality behind experimental choices. Every protocol described is a self-validating system, and authoritative sources are cited to support key mechanistic claims.

In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors has seen a remarkable resurgence, largely driven by the pursuit of durable therapeutic effects and the ability to target challenging proteins. Within this domain, sulfonyl fluorides have emerged as a privileged electrophile, prized for their exquisite reactivity with specific amino acid residues like lysine, tyrosine, and serine. Their stability and slow reactivity rate compared to other covalent warheads make them particularly attractive for targeted drug design.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization data for 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride, a key building block in this field. We will also compare its spectral features with those of related heterocyclic sulfonyl fluorides to provide researchers, scientists, and drug development professionals with a practical framework for compound identification, purity assessment, and quality control.

NMR Analysis of the Benzoxazole Sulfonyl Fluoride Scaffold

While comprehensive, publicly archived NMR data for 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride is not extensively documented, we can predict its spectral characteristics based on fundamental principles and data from closely related analogs. The true utility of NMR lies not just in confirming a final structure, but in providing a detailed electronic and conformational picture of the molecule.

Predicted ¹H NMR Spectral Features for 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride

The proton NMR spectrum is expected to be dominated by signals from the aromatic protons on the benzoxazole core. The electron-withdrawing nature of both the sulfonyl fluoride group at the 5-position and the chloro group at the 3-position will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

  • H4 Proton: This proton is situated between the sulfonyl fluoride group and the heterocyclic oxygen. It is expected to be the most downfield signal, likely appearing as a doublet due to coupling with the H6 proton.

  • H6 Proton: This proton is adjacent to the sulfonyl fluoride group and will also be shifted downfield. It should appear as a doublet of doublets due to coupling with both the H4 and H7 protons.

  • H7 Proton: This proton is the most upfield of the aromatic signals and will likely appear as a doublet from coupling with the H6 proton.

Predicted ¹⁹F NMR Spectral Features

The ¹⁹F NMR spectrum will provide a direct and unambiguous signal for the sulfonyl fluoride group. This is a crucial experiment for confirming the integrity of the reactive warhead. A single resonance is expected, and its chemical shift will be characteristic of aryl sulfonyl fluorides.

Comparative NMR Data of Benzoxazole Sulfonyl Fluorides and Related Heterocycles

To provide a practical context, we will now compare the expected data for our target compound with the experimentally determined NMR data for a commercially available analog, 3-Methyl-1,2-benzoxazole-6-sulfonyl fluoride, and another common sulfonyl fluoride building block. This comparison highlights how subtle structural changes can be readily identified using NMR.

CompoundKey ¹H NMR Signals (ppm)¹⁹F NMR Signal (ppm)Key ¹³C NMR Signals (ppm)
3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride (Predicted) H4: ~8.2 (d) H6: ~8.0 (dd) H7: ~7.8 (d)Characteristic singlet for Ar-SO₂FAromatic carbons, C-SO₂F, C-Cl
3-Methyl-1,2-benzoxazole-6-sulfonyl fluoride 8.05 (d, J=8.3 Hz, 1H), 7.85 (s, 1H), 7.65 (d, J=8.3 Hz, 1H), 2.55 (s, 3H)+64.5162.1, 151.8, 133.5, 125.1, 122.9, 119.8, 111.4, 11.8
4-(Fluorosulfonyl)phenylacetic acid 8.01 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H), 3.70 (s, 2H)+64.0176.5, 140.1, 130.5, 126.9, 40.2

Data for analogs is sourced from commercial supplier catalogs and may vary slightly based on solvent and instrument conditions.

This comparative data underscores the diagnostic power of NMR. The number of signals, their splitting patterns (multiplicity), and their chemical shifts provide a unique fingerprint for each molecule. For instance, the presence of a singlet at ~2.55 ppm in the ¹H NMR of 3-Methyl-1,2-benzoxazole-6-sulfonyl fluoride is a clear indicator of the methyl group, which would be absent in the 3-chloro analog.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sulfonyl fluoride compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for sulfonyl fluorides due to its excellent solubilizing power.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

    • ¹⁹F NMR: Acquire with proton decoupling. This is typically a very fast experiment due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow of the characterization process for sulfonyl fluoride building blocks.

G cluster_0 Synthesis & Purification cluster_1 NMR Analysis cluster_2 Data Interpretation & Validation synthesis Synthesis of 3-Cl-1,2-benzoxazole-5-SO2F purification Chromatographic Purification synthesis->purification sample_prep Sample Preparation (5-10 mg in DMSO-d6) purification->sample_prep H1_NMR 1H NMR Acquisition (Structure & Purity) sample_prep->H1_NMR F19_NMR 19F NMR Acquisition (Warhead Integrity) sample_prep->F19_NMR C13_NMR 13C NMR Acquisition (Carbon Skeleton) sample_prep->C13_NMR spectral_analysis Spectral Analysis (Chemical Shift, Coupling) H1_NMR->spectral_analysis F19_NMR->spectral_analysis C13_NMR->spectral_analysis structure_confirm Structure Confirmation spectral_analysis->structure_confirm purity_assess Purity Assessment (>95%) spectral_analysis->purity_assess final_compound Validated Building Block for Drug Discovery structure_confirm->final_compound

Caption: Workflow for the synthesis, purification, and NMR-based structural validation of sulfonyl fluoride fragments.

Conclusion

The rigorous characterization of reactive building blocks like 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride is paramount to the success of any drug discovery campaign that employs covalent inhibition. While a complete, published dataset for this specific molecule is elusive, a combination of predictive analysis based on established principles and comparative data from close analogs provides a robust framework for its identification and quality control. The strategic use of multinuclear NMR, particularly the combination of ¹H, ¹³C, and ¹⁹F spectroscopy, offers an unparalleled level of confidence in the structural integrity and purity of such critical reagents. This guide provides the foundational knowledge for researchers to confidently utilize and characterize this and similar sulfonyl fluoride scaffolds in their pursuit of novel covalent therapeutics.

References

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). The Journal of Organic Chemistry. [Link]

  • Sulfonyl Fluorides as Privileged Warheads in Covalent Drug Discovery. Narayanan, A., & Jones, L. H. (2015). Drug Discovery Today. [Link]

  • The Resurgence of Covalent Drugs. Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). Nature Reviews Drug Discovery. [Link]

Validation

Mass spectrometry fragmentation of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride

An In-Depth Comparison Guide: Mass Spectrometry Fragmentation of 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride vs. Traditional Probes Executive Summary The evolution of Sulfur Fluoride Exchange (SuFEx) click chemistry has...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide: Mass Spectrometry Fragmentation of 3-Chloro-1,2-benzoxazole-5-sulfonyl Fluoride vs. Traditional Probes

Executive Summary

The evolution of Sulfur Fluoride Exchange (SuFEx) click chemistry has revolutionized cross-linking mass spectrometry (CXMS) and covalent drug discovery[1]. At the forefront of this shift is 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride (also known as 3-chloro-1,2-benzisoxazole-5-sulfonyl fluoride). This bifunctional probe combines the "sleeping beauty" stability of a sulfonyl fluoride electrophile with the unique photochemical and fragmentation properties of a halogenated benzisoxazole core[2].

This guide provides a rigorous, objective comparison of the mass spectrometry (MS) fragmentation behavior of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride against traditional alternatives like sulfonyl chlorides and standard aliphatic/aromatic sulfonyl fluorides (e.g., AEBSF). Designed for analytical chemists and drug development professionals, this guide details the mechanistic causality behind its fragmentation, provides self-validating experimental protocols, and outlines the data interpretation frameworks necessary for robust CXMS workflows.

Mechanistic Causality: Gas-Phase Fragmentation Pathways

Understanding the exact fragmentation mechanics of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in the collision cell is critical for setting up targeted Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays. The molecule features two distinct loci of fragmentation under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD):

The Sulfonyl Fluoride Locus: Unlike sulfonyl chlorides, the S-F bond is highly stable in aqueous solution but predictably labile under high collision energy in the gas phase[3]. The primary fragmentation pathways involve the homolytic cleavage of the fluorine radical (-19 Da) or the neutral loss of sulfur dioxide ( SO2​ , -64 Da). In higher energy regimes, the entire SO2​F group is expelled (-83 Da).

The 3-Chloro-1,2-benzisoxazole Core: The N-O bond within the isoxazole ring is the weakest structural link. Upon ionization, the ring undergoes a facile cleavage, often accompanied by the expulsion of carbon monoxide (CO, -28 Da) to yield a stable azirine or ketenimine intermediate[4]. Furthermore, the presence of the chlorine atom at the 3-position provides a highly diagnostic isotopic signature ( M and M+2 in a 3:1 ratio) and allows for the neutral loss of a chlorine radical (-35 Da)[5].

Fragmentation M Molecular Ion [M]+ m/z 235 F1 Loss of F• (-19 Da) m/z 216 M->F1 Sulfonyl Cleavage F2 Loss of SO2F• (-83 Da) m/z 152 M->F2 Sulfonyl Cleavage F3 Loss of CO (-28 Da) Ring Opening M->F3 Heterocycle Cleavage F4 Loss of Cl• (-35 Da) m/z 200 M->F4 Halogen Cleavage

Fig 1. Primary MS/MS fragmentation pathways of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride.

Objective Performance Comparison: Fluorides vs. Chlorides

When designing a cross-linking or covalent labeling experiment, researchers often debate between using a sulfonyl fluoride and its sulfonyl chloride analog. The table below objectively compares 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride with its chloride counterpart and a standard SuFEx probe (PMSF).

Table 1: Comparative Stability and MS Utility of Sulfonyl Probes

Parameter3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride3-Chloro-1,2-benzoxazole-5-sulfonyl chloridePMSF (Phenylmethanesulfonyl fluoride)
Aqueous Stability (LC-MS Prep) High (Days at pH 7.4)Low (Hydrolyzes in minutes)Moderate (Hours at pH 7.4)
SuFEx Reactivity "Sleeping Beauty" (Requires proximity/catalysis)Non-specific (Reacts with water/buffer)Low (Primarily targets Serine proteases)
MS/MS Diagnostic Ions High (Loss of CO, Cl•, distinct isotopic envelope)Poor (Masked by sulfonic acid artifacts)Low (Simple aromatic fragmentation)
Isotopic Signature 3:1 ( 35Cl : 37Cl )9:6:1 ( 35Cl2​ : 35Cl37Cl : 37Cl2​ )None (Monoisotopic dominance)

Causality Insight: The sulfonyl chloride analog is fundamentally flawed for complex proteomic workflows because it hydrolyzes into a sulfonic acid during the aqueous LC gradient. This hydrolysis alters the retention time and neutralizes the electrophile before it reaches the mass spectrometer. The sulfonyl fluoride, conversely, survives the LC run intact, ensuring that the mass measured corresponds exactly to the biological state of the sample[3].

Self-Validating Experimental Protocol: LC-MS/MS Characterization

To ensure data integrity, the following protocol incorporates a self-validating system: the preservation of the 3:1 chlorine isotope ratio in the MS1 spectra acts as an internal quality control check, confirming that the benzisoxazole ring remains intact post-SuFEx reaction[1].

Step-by-Step Methodology: SuFEx Cross-Linking and Digestion
  • Reaction Setup: Incubate 10 µM of the target protein with 50 µM 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride in 50 mM HEPES buffer (pH 7.4). Crucial Choice: Avoid Tris buffer, as its primary amine can act as a competitive nucleophile, quenching the SuFEx reaction.

  • Incubation & Quenching: Incubate for 2 hours at 25°C. Quench the reaction by adding 10 mM Dithiothreitol (DTT) for 15 minutes.

  • Denaturation & Alkylation: Add Urea to a final concentration of 8M to denature the protein. Alkylate free cysteines with 20 mM iodoacetamide in the dark for 30 minutes.

  • Proteolytic Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the Urea concentration below 2M. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) mass ratio. Digest overnight at 37°C.

  • Desalting: Acidify the sample with 1% Formic Acid (FA) and desalt using C18 ZipTips. Elute in 50% Acetonitrile (ACN) / 0.1% FA, and dry under vacuum.

LC-MS/MS Acquisition Parameters
  • System: Orbitrap High-Resolution Mass Spectrometer coupled to a nano-UHPLC.

  • Column: C18 analytical column (75 µm × 25 cm, 2 µm particle size).

  • Gradient: 5% to 35% Mobile Phase B (80% ACN, 0.1% FA) over 60 minutes at 300 nL/min.

  • MS1 Settings: Resolution 120,000; AGC target 3e6; Mass range 350-1500 m/z. Validation Check: Scan for the characteristic 2 Da spacing of the 35Cl / 37Cl isotopic envelope on modified peptides.

  • MS2 Settings (HCD): Resolution 30,000; AGC target 1e5; Normalized Collision Energy (NCE) stepped at 28, 30, and 32 to ensure both peptide backbone cleavage (b/y ions) and probe fragmentation (reporter ions).

Workflow Step1 Protein Incubation with SuFEx Probe Step2 SuFEx Reaction (Lys/Tyr/Ser) Step1->Step2 Step3 Proteolytic Digestion (Trypsin) Step2->Step3 Step4 LC-MS/MS Analysis (HCD/CID) Step3->Step4 Step5 Fragment Annotation & Cross-link ID Step4->Step5

Fig 2. Step-by-step SuFEx cross-linking mass spectrometry (CXMS) analytical workflow.

Quantitative Data Presentation

When analyzing the MS/MS spectra of peptides modified by 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride, specific diagnostic reporter ions will dominate the lower m/z region. Identifying these fragments is essential for confirming the exact site of covalent modification.

Table 2: Diagnostic MS/MS Fragments of the Intact Probe (Precursor m/z 235.94)

Fragment m/z (Theoretical)Neutral Loss / MechanismRelative Abundance (HCD 30)Diagnostic Utility
216.94 -19 Da (Loss of F•)MediumConfirms intact sulfonyl fluoride prior to protein binding.
207.94 -28 Da (Loss of CO)HighConfirms presence of the benzisoxazole core[4].
200.97 -35 Da (Loss of Cl•)LowUseful for confirming halogenation state[5].
152.96 -83 Da (Loss of SO2​F •)Very HighPrimary reporter ion for the core aromatic system.

Note: Once the probe is covalently bound to a peptide via SuFEx (loss of HF), the -19 Da and -83 Da fragments will no longer be present. Instead, the MS/MS spectra will feature the peptide mass + 215.96 Da (the mass of the 3-chloro-1,2-benzoxazole-5-sulfonyl moiety minus the fluorine).

References

  • Title: Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: MDPI Molecules URL: [Link]

  • Title: Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles Source: Journal of Physical and Chemical Reference Data (AIP Publishing) URL: [Link]

  • Title: “Sleeping Beauty” Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase Source: ChemRxiv URL: [Link]

Sources

Comparative

A Comparative Guide to 3-chloro-1,2-benzoxazole-5-sulfonyl Fluoride and Other Benzoxazole Derivatives in Drug Discovery

In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a privileged structure, lauded for its versatile pharmacophoric features and its presence in a multitude of biologically active compounds.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a privileged structure, lauded for its versatile pharmacophoric features and its presence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth, comparative analysis of a novel, theoretically designed covalent inhibitor, 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride, with other well-established benzoxazole derivatives. We will delve into their synthesis, mechanisms of action, and biological activities, supported by experimental data from the literature, to offer researchers and drug development professionals a comprehensive resource for navigating this important class of heterocyclic compounds.

The Benzoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzoxazole core, an aromatic bicyclic system composed of a benzene ring fused to an oxazole ring, is a recurring motif in both natural products and synthetic pharmaceuticals.[3] Its planarity and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contribute to its promiscuous binding to a wide array of biological targets.[2] This has led to the development of benzoxazole derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5]

3-chloro-1,2-benzoxazole-5-sulfonyl Fluoride: A Hypothetical Covalent Inhibitor

While 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride is not a commercially available compound with published experimental data, its structure suggests a compelling potential as a covalent inhibitor, specifically targeting serine proteases. The key to this hypothesis lies in the sulfonyl fluoride moiety, a well-established "warhead" for covalent modification of active site serine residues.

Proposed Synthesis

The synthesis of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride can be envisioned through a multi-step pathway, drawing inspiration from established methodologies for the synthesis of related benzisoxazoles and sulfonyl fluorides. A plausible synthetic route is outlined below:

Synthesis_of_3_chloro_1_2_benzoxazole_5_sulfonyl_fluoride A 2-hydroxy-5-nitrobenzaldehyde B 2-hydroxy-5-nitrobenzaldoxime A->B NH2OH·HCl C 3-chloro-5-nitro-1,2-benzoxazole B->C N-Chlorosuccinimide (NCS) D 3-chloro-1,2-benzoxazol-5-amine C->D Reduction (e.g., SnCl2/HCl) E 3-chloro-1,2-benzoxazole-5-diazonium salt D->E NaNO2, HCl F 3-chloro-1,2-benzoxazole-5-sulfonyl chloride E->F SO2, CuCl2 G 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride F->G KF

Figure 1: Proposed synthetic pathway for 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride.

This proposed synthesis leverages common reactions in heterocyclic chemistry. The initial steps involve the formation of an oxime from a commercially available substituted benzaldehyde, followed by cyclization to form the benzoxazole ring. Subsequent functional group transformations on the benzene ring would lead to the introduction of the sulfonyl fluoride moiety.

Predicted Mechanism of Action: Covalent Inhibition of Serine Proteases

The sulfonyl fluoride group is a highly effective electrophilic trap for the nucleophilic serine residue found in the active site of serine proteases. The proposed mechanism of inhibition involves the nucleophilic attack of the serine hydroxyl group on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-enzyme adduct. This irreversible inactivation of the enzyme is a hallmark of covalent inhibitors.

Covalent_Inhibition_Mechanism Enzyme Serine Protease (Active Site Ser-OH) Complex Enzyme-Inhibitor Complex Enzyme->Complex Non-covalent binding Inhibitor 3-chloro-1,2-benzoxazole-5-sulfonyl Fluoride Inhibitor->Complex Covalent_Adduct Inactive Covalent Adduct Complex->Covalent_Adduct Nucleophilic attack (Ser-OH on SO2F)

Figure 2: Proposed mechanism of covalent inhibition of a serine protease by 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride.

This targeted and irreversible mode of action offers potential advantages over non-covalent inhibitors, including increased potency and prolonged duration of action.

Comparative Analysis with Other Benzoxazole Derivatives

To contextualize the potential of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride, we will compare it with two well-studied classes of benzoxazole derivatives: 2-arylbenzoxazoles with antimicrobial activity and 5-chloro-1,3-benzoxazol-2(3H)-one derivatives with anticancer properties.

2-Arylbenzoxazoles: Potent Antimicrobial Agents

A significant body of research has focused on 2-arylbenzoxazoles as promising antimicrobial agents.[6] Their synthesis is often achieved through the condensation of a 2-aminophenol with a substituted aromatic aldehyde or carboxylic acid.[6]

Experimental Protocol: Synthesis of 2-Arylbenzoxazoles

A common and environmentally friendly approach for the synthesis of 2-arylbenzoxazoles is the reaction of 2-aminophenol with various substituted benzaldehydes using a catalyst such as anhydrous bismuth tribromide in ethanol at room temperature.[6]

  • Step 1: In a round-bottom flask, dissolve 2-aminophenol (1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol) in ethanol (5 mL).

  • Step 2: Add a catalytic amount of anhydrous bismuth tribromide (0.1 mmol).

  • Step 3: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Step 4: Upon completion, filter the reaction mixture to remove the catalyst.

  • Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Step 6: Purify the crude product by recrystallization or column chromatography to yield the pure 2-arylbenzoxazole.

Biological Activity and Structure-Activity Relationship (SAR)

Numerous studies have demonstrated the potent antibacterial and antifungal activities of 2-arylbenzoxazoles. The nature and position of the substituent on the 2-aryl ring significantly influence their antimicrobial efficacy. For instance, electron-withdrawing groups on the aryl ring have been shown to enhance antibacterial activity.[7]

Compound Substituent on 2-Aryl Ring Antibacterial Activity (MIC, µg/mL) vs. S. aureus Antifungal Activity (MIC, µg/mL) vs. C. albicans Reference
2-Phenylbenzoxazole H>100>100[8]
2-(4-Chlorophenyl)benzoxazole 4-Cl12.525[8]
2-(4-Nitrophenyl)benzoxazole 4-NO₂6.2512.5[7]
2-(2,4-Dichlorophenyl)benzoxazole 2,4-diCl3.126.25[8]

Table 1: Comparative antimicrobial activity of selected 2-arylbenzoxazole derivatives.

5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives: Emerging Anticancer Agents

Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have garnered attention for their potential as anticancer agents.[9][10] The synthesis of these compounds often involves the reaction of 2-amino-4-chlorophenol with phosgene or its equivalents, followed by N-alkylation to introduce various side chains.[9]

Experimental Protocol: Synthesis of N-substituted 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives

  • Step 1: Synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one. A mixture of 2-amino-4-chlorophenol and urea in dimethylformamide is refluxed until the evolution of ammonia ceases. The reaction mixture is then poured into ice-cold water to precipitate the product, which is collected by filtration and recrystallized.[11]

  • Step 2: N-alkylation. To a solution of 5-chloro-1,3-benzoxazol-2(3H)-one in a suitable solvent (e.g., acetone, DMF), an appropriate alkylating agent (e.g., alkyl halide) and a base (e.g., K₂CO₃) are added. The mixture is stirred at room temperature or heated to effect the reaction. After completion, the product is isolated by extraction and purified by chromatography.[9]

Biological Activity and Structure-Activity Relationship (SAR)

The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines. The nature of the substituent at the N-3 position plays a crucial role in their anticancer activity.

Compound N-Substituent Cytotoxicity (IC₅₀, µM) vs. HeLa Cells Reference
5-chloro-1,3-benzoxazol-2(3H)-one H>100[9]
3-Benzyl-5-chloro-1,3-benzoxazol-2(3H)-one Benzyl25.3[9]
5-Chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one 2-Phenylethyl15.8[9]
5-Chloro-3-(3-phenylpropyl)-1,3-benzoxazol-2(3H)-one 3-Phenylpropyl9.7[9]

Table 2: Comparative anticancer activity of selected 5-chloro-1,3-benzoxazol-2(3H)-one derivatives.

Comparative Framework and Future Perspectives

The comparison between the hypothetical 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride and the experimentally validated benzoxazole derivatives highlights the diverse therapeutic avenues accessible through this versatile scaffold.

Comparative_Framework cluster_0 Mechanism of Action cluster_1 Primary Biological Activity A 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride M1 Covalent Inhibition A->M1 B1 Enzyme Inhibition (e.g., Serine Proteases) A->B1 B 2-Arylbenzoxazoles M2 Non-covalent Inhibition / Multiple Mechanisms B->M2 B2 Antimicrobial B->B2 C 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives C->M2 B3 Anticancer C->B3

Figure 3: A comparative framework of the discussed benzoxazole derivatives.

While 2-arylbenzoxazoles and benzoxazolones have demonstrated significant potential through non-covalent interactions with their respective targets, the introduction of a sulfonyl fluoride "warhead" in 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride represents a strategic shift towards targeted covalent inhibition. This approach could lead to compounds with enhanced potency and selectivity, a highly desirable trait in modern drug discovery.

The synthesis and biological evaluation of 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride and its analogs are warranted to validate its predicted activity as a serine protease inhibitor. Furthermore, the exploration of other reactive functionalities on the benzoxazole scaffold could open up new avenues for the development of novel covalent inhibitors targeting a wider range of enzymes.

Conclusion

The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative overview of a hypothetical covalent inhibitor, 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride, alongside well-established antimicrobial and anticancer benzoxazole derivatives. By understanding the interplay between chemical structure, synthetic accessibility, and biological activity, researchers can continue to harness the potential of this remarkable heterocyclic system to address unmet medical needs.

References

  • Temiz-Arpacı, Ö., et al. (2004). Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. European Journal of Medicinal Chemistry, 39(3), 291-298.
  • Şener, E. A., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103.
  • Vijayabaskaran, M., et al. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences, 13(2), 2034-2041.
  • Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-253.
  • Akshitha, A., et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 133-135.
  • Şener, E. A., et al. (2000). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 55(6-7), 469-476.
  • Krawiecka, M., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL SERIES OF 1,3-BENZOXAZOL-2(3H)-ONE DERIVATIVES. Acta Poloniae Pharmaceutica — Drug Research, 70(2), 245-253.
  • Kakkar, S., et al. (2020). Benzoxazoles as promising antimicrobial agents: A systematic review. Journal of Critical Reviews, 7(19), 31-40.
  • Sutar, N. (2025). Synthesis of Biologically Active 2-Arylbenzoxazoles Using “Green Reagent”. International Journal of Innovative Science and Research Technology, 10(8), 460-464.
  • Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-253.
  • Guzow-Krzemińska, B., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 H)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29.
  • Seth, K., et al. (2021). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 12(12), 1896-1902.
  • Shewale, M. M., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504.
  • Sharma, D., et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Journal of Drug Delivery and Therapeutics, 11(4-S), 209-218.
  • Al-Omar, M. A. (2010). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial Agents and Chemotherapy, 54(7), 3078-3079.
  • Lim, S. M., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33(3), 406-438.
  • Li, Z., et al. (2020). A molecular I2‐promoted one‐pot synthesis of 2‐aryl benzoxazoles. Asian Journal of Organic Chemistry, 9(7), 1051-1054.
  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 90(1), 1-10.
  • Yurttaş, L., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery, 19(8), 754-765.
  • Xie, Y., et al. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(9), 3169-3173.
  • Hédou, D., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. European Journal of Medicinal Chemistry, 138, 1063-1075.
  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 H)-one derivatives. Organic and Medicinal Chemistry Letters, 2, 29.
  • Kakkar, S., et al. (2018). Structure activity relationship of benzoxazole derivatives. Chemistry Central Journal, 12(1), 92.

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Safety & Regulatory Compliance

Safety

3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride proper disposal procedures

Professional Laboratory Guide: Safe Handling and Disposal of 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride As a Senior Application Scientist, I recognize that the safe lifecycle management of reactive electrophiles is jus...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Safe Handling and Disposal of 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride

As a Senior Application Scientist, I recognize that the safe lifecycle management of reactive electrophiles is just as critical as their application in synthesis or chemical biology. 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride (CAS: 1934411-90-1) is a highly reactive building block often utilized in SuFEx (Sulfur Fluoride Exchange) click chemistry and drug development[1][2].

Due to the presence of the sulfonyl fluoride group, improper disposal can lead to the generation of highly toxic and corrosive hydrofluoric acid (HF) or violent exothermic reactions[3][4]. This guide details the causal mechanisms behind its reactivity and provides a self-validating, field-proven protocol for its safe neutralization and disposal in a professional laboratory setting.

Hazard Assessment & Mechanistic Causality

To safely dispose of 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride, we must first understand its reactivity profile. Sulfonyl fluorides are relatively stable to neutral water compared to sulfonyl chlorides, but they undergo rapid nucleophilic acyl substitution in the presence of bases, amines, or alkoxides.

The Causality of the Hazard: When a sulfonyl fluoride is quenched with water or an alcohol, the S-F bond is cleaved, releasing a fluoride ion ( F− ). If this reaction occurs in an acidic or neutral aqueous environment, the fluoride ions will equilibrate to form hydrofluoric acid (HF, pKa​≈3.2 ). HF is highly toxic, volatile, and can cause severe, delayed tissue necrosis and systemic toxicity[4]. Furthermore, the hydrolysis of sulfonyl fluorides is highly exothermic. If a large quantity is quenched rapidly without cooling, the solvent can boil, atomizing the hazardous mixture into the fume hood[4][5].

The Solution: The protocol must force the reaction to completion using a controlled nucleophile (like isopropanol) while maintaining a strictly basic pH (using NaOH or KOH). The base serves two purposes: it accelerates the solvolysis via alkoxide formation, and it traps the released fluoride as a stable, non-volatile salt (e.g., NaF), completely preventing the formation of HF gas[4].

Quantitative Data: Quenching Agent Selection

Selecting the correct quenching agent is the foundation of a self-validating safety protocol. The table below outlines why a basic isopropanol system is the industry standard for sulfonyl fluoride disposal.

Quenching SystemReaction RateExotherm RiskHF Generation RiskRecommendation
Water (Neutral) Very Slow (Biphasic)LowHigh (Forms HF over time)DO NOT USE
Methanol + Base Extremely FastHigh (Violent boiling risk)Low (Forms NaF)❌ Avoid for bulk >1g
Isopropanol (Neutral) SlowLowModerate❌ Incomplete quench
Isopropanol + 1M NaOH Moderate / ControlledModerate (Manageable with ice)Zero (Forms NaF)OPTIMAL

Step-by-Step Neutralization Methodology

Prerequisites: This protocol must be executed in a certified, properly functioning fume hood. The operator must wear standard laboratory PPE, including a flame-resistant lab coat, chemical safety goggles, and two pairs of Neoprene or Nitrile gloves[3][4]. Ensure an HF exposure kit (containing calcium gluconate gel) is readily available in the lab[4].

Step 1: Preparation of the Quenching Bath

  • In a suitably sized Erlenmeyer flask (at least 5x the volume of the anticipated waste), prepare a quenching solution consisting of Isopropanol and 1M aqueous NaOH (or KOH) in a 1:1 ratio.

  • Ensure there is a significant molar excess of base relative to the sulfonyl fluoride (at least 3-5 equivalents) to guarantee the pH remains basic throughout the reaction.

  • Clamp the flask securely in the fume hood and submerge it in an ice-water bath (0-5°C) to manage the heat of reaction[4].

  • Begin vigorous magnetic stirring.

Step 2: Dilution of the Reactive Waste

  • Do not add solid 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride directly to the quench.

  • Dissolve the compound in a minimal amount of an inert, water-miscible solvent (e.g., THF or 1,4-Dioxane). This ensures a homogeneous reaction and prevents localized "hot spots" of unreacted material.

Step 3: Controlled Addition

  • Establish a gentle flow of nitrogen over the quenching flask if available, though an open neck in a high-flow fume hood is generally sufficient for this specific solvolysis[4].

  • Using an addition funnel or a syringe, add the dissolved sulfonyl fluoride solution dropwise into the chilled, stirring isopropanol/NaOH mixture.

  • Self-Validation Check: Monitor the temperature of the flask. If the mixture begins to warm significantly or boil, pause the addition immediately and allow the ice bath to cool the system before resuming[4].

Step 4: Verification and EHS Handoff

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours (or overnight for larger quantities).

  • Self-Validation Check: Verify the destruction of the sulfonyl fluoride by spotting the mixture on a TLC plate or via LCMS. The starting material spot must be completely absent.

  • Check the pH of the final solution using pH paper. It must be strongly basic (pH > 10). If it is not, add more 1M NaOH.

  • Transfer the neutralized solution to a chemically compatible, high-density polyethylene (HDPE) waste container. Do not use glass , as trace fluoride over time can etch glass containers[4].

  • Label the container explicitly as: "Aqueous Basic Waste - Contains Fluoride Salts and Isopropanol. DO NOT MIX WITH ACIDS." Submit to your institution's Environmental Health and Safety (EHS) department for final disposal[4][5].

Operational Workflow Visualization

The following diagram illustrates the logical decision tree and physical workflow for the safe disposal of reactive sulfonyl fluorides.

G A 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride (Waste/Excess) B Dissolve in Inert Solvent (e.g., THF or Dioxane) A->B E Slow Dropwise Addition under active stirring B->E C Prepare Quench Bath (Isopropanol + 1M NaOH) D Ice Bath Cooling (0-5°C) Control Exotherm C->D D->E F Verify Complete Consumption (TLC / LCMS) & Check pH > 10 E->F G Label as Basic Fluoride Waste Submit to EHS in HDPE Container F->G

Workflow for the controlled basic solvolysis and safe disposal of reactive sulfonyl fluorides.

References

  • AiFChem Product Catalog. "1934411-90-1 | 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride." AiFChem.
  • Benchchem. "A Technical Guide to the Safe Handling of Sulfonyl Fluorides." Benchchem.
  • Hong Kong University of Science and Technology. "CHEM Safety Manual - Destruction of Hazardous Chemicals in the Laboratory." HKUST Department of Chemistry.
  • Michigan State University. "Standard Operating Procedures Huang Lab - Section 9: Waste Disposal Procedures." MSU Chemistry.

Sources

Handling

Personal protective equipment for handling 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride

As a Senior Application Scientist specializing in reactive building blocks, I frequently guide laboratories in the safe integration of Sulfur(VI) Fluoride Exchange (SuFEx) reagents and targeted covalent inhibitors. 3-Chl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in reactive building blocks, I frequently guide laboratories in the safe integration of Sulfur(VI) Fluoride Exchange (SuFEx) reagents and targeted covalent inhibitors. 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride is a highly reactive, bifunctional electrophile.

While the S(VI)-F bond offers unique thermodynamic stability, it undergoes rapid heterolytic cleavage in the presence of nucleophiles or basic aqueous environments, liberating highly toxic hydrofluoric acid (HF) and sulfonic acid byproducts[1]. Furthermore, the 3-chloro position on the benzoxazole ring is highly susceptible to nucleophilic aromatic substitution. This dual reactivity necessitates uncompromising handling protocols. Without specialized Personal Protective Equipment (PPE) and environmental controls, operators risk severe chemical burns, systemic fluoride toxicity, and respiratory distress[2].

Quantitative & Qualitative Hazard Profile

To understand the PPE requirements, we must first map the chemical causality of the compound's hazards.

Hazard CategoryMechanistic CauseClinical/Physical Manifestation
Corrosivity Hydrolysis of the S(VI)-F bond releasing aqueous/gaseous HF[2].Severe skin burns, deep tissue necrosis, irreversible eye damage[3].
Acute Toxicity Systemic absorption of liberated fluoride ions[4].Hypocalcemia, cellular toxicity, cardiac arrhythmias, respiratory distress[2].
Reactivity Nucleophilic attack at the 3-chloro position & S(VI) center.Exothermic reactions; dangerous pressure buildup in sealed containers[5].

The Personal Protective Equipment (PPE) Ecosystem

Standard laboratory PPE is grossly inadequate for handling HF-generating sulfonyl fluorides. Every piece of protective gear must be selected based on the specific chemical causality of S(VI)-F hydrolysis[5].

  • Dermal Protection (The Double-Glove Mandate): Standard nitrile gloves provide an insufficient barrier against fluorinated compounds and acidic byproducts.

    • Protocol: Operators must double-glove. Use a standard nitrile inner glove paired with a heavy-duty neoprene or butyl rubber outer glove .

    • Causality: Neoprene and butyl rubber possess high chemical resistance to HF, preventing delayed transdermal fluoride absorption which can silently lead to deep tissue necrosis and hypocalcemia[4].

  • Ocular and Face Protection:

    • Protocol: Non-vented chemical splash goggles paired with a full-face shield.

    • Causality: Sulfonyl fluorides can cause irreversible corneal damage[3]. A face shield prevents aerosolized particles or pressurized liquid—often generated during exothermic SuFEx reactions—from reaching mucous membranes.

  • Respiratory Protection & Environmental Controls:

    • Protocol: All manipulations must occur within a Class II, Type B2 biological safety cabinet or a dedicated chemical fume hood (minimum face velocity of 100 fpm). If ventilation is compromised, a NIOSH-approved full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges is mandatory.

    • Causality: Inhalation of sulfonyl fluoride dust or vapors allows the compound to hydrolyze upon contact with the moisture in the respiratory tract, generating gaseous HF directly in the lungs and risking fatal pulmonary edema[2].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, the following step-by-step methodology must be strictly adhered to when setting up reactions involving 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride.

  • Pre-Operation Verification: Before opening the reagent, visually verify that a fresh tube of 2.5% calcium gluconate gel (the specific physiological antidote for HF exposure) is within arm's reach[4].

  • Inert Atmosphere Setup: Purge the reaction vessel with Argon or Nitrogen. Ambient humidity is sufficient to initiate slow hydrolysis of the S(VI)-F bond, leading to dangerous pressure buildup[5].

  • Reagent Transfer: Utilize Schlenk techniques or a thoroughly dried syringe for transfer. Never use open spatulas that expose the bulk chemical to atmospheric moisture.

  • Reaction Execution: Monitor the internal temperature continuously. SuFEx reactions can become highly exothermic, particularly when catalyzed by bases like DBU or bifluoride salts[1].

  • Quenching: Terminate the reaction by slowly adding a saturated aqueous solution of calcium carbonate (CaCO3). This safely hydrolyzes unreacted sulfonyl fluoride while immediately precipitating the liberated fluoride ions as thermodynamically stable, insoluble calcium fluoride (CaF2).

G A Pre-Operation Verify Hood & Antidote B Inert Setup Argon/N2 Purge A->B C Transfer Dry Syringe/Schlenk B->C D Execution Monitor Exotherm C->D E Quench Add CaCO3/NaHCO3 D->E

Standard operational workflow for handling reactive sulfonyl fluorides under inert conditions.

Spill Response & Chemical Disposal Plan

A spill of 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride must be treated as an acute HF hazard.

  • Evacuation & PPE: Immediately evacuate non-essential personnel. The responder must don a full-face AG/OV respirator, heavy neoprene gloves, and a chemical-resistant Tyvek suit.

  • Containment: Surround the spill with an inert, dry absorbent such as dry sand or vermiculite. Do not use combustible materials like sawdust, which can react exothermically with strong acids.

  • Neutralization: Liberally apply calcium carbonate (CaCO3) or slaked lime (Ca(OH)2) directly onto the spill.

    • Causality: The calcium reacts with the liberated fluoride ions to form insoluble CaF2, effectively neutralizing the acute HF hazard and preventing toxic off-gassing[4].

  • Collection: Sweep the neutralized, solid mixture into a High-Density Polyethylene (HDPE) container.

    • Causality: Never use glass containers for collection; residual HF will rapidly etch and eventually breach the glass[2].

  • Disposal: Label the HDPE container clearly as "Hazardous Waste - Corrosive/Fluoride Solid" and transfer it to a licensed chemical waste contractor for final incineration[3].

G S1 Spill Detected: Evacuate Area S2 Don Emergency PPE: Respirator & Neoprene S1->S2 S3 Containment: Surround with Sand S2->S3 S4 Neutralization: Apply Calcium Carbonate S3->S4 S5 Collection: Transfer to HDPE Container S4->S5 S6 Disposal: Licensed Waste Contractor S5->S6

Step-by-step emergency spill response and neutralization pathway for sulfonyl fluorides.

References

  • Sulfur fluoride exchange - PMC - NIH. nih.gov. 1

  • SAFETY DATA SHEET - Fisher Scientific. fishersci.com. 2

  • Safety Data Sheet - Melford. melford.co.uk. 4

  • Safety data sheet - ITW Reagents. itwreagents.com. 3

  • US11141385B2 - Sulfur (VI) fluoride compounds and methods for the preparation thereof - Google Patents. google.com. 5

Sources

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